3-Methylideneazetidine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H7N |
|---|---|
Molecular Weight |
69.11 g/mol |
IUPAC Name |
3-methylideneazetidine |
InChI |
InChI=1S/C4H7N/c1-4-2-5-3-4/h5H,1-3H2 |
InChI Key |
KSMPVQGZQQURBU-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CNC1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methylideneazetidine: Structure, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylideneazetidine is a strained, unsaturated four-membered heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid scaffold and the presence of an exocyclic double bond make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, synthesis, and known properties of this compound, with a focus on its N-Boc protected precursor, tert-butyl this compound-1-carboxylate. Detailed experimental protocols and spectroscopic data are presented to facilitate its application in research and development.
Structure and Properties
This compound is a small, cyclic amine with an exocyclic methylene group at the 3-position of the azetidine ring. The presence of the strained four-membered ring and the sp2-hybridized carbon of the double bond significantly influences its chemical reactivity and conformational properties.
Core Structure
The fundamental structure of this compound consists of a central four-membered azetidine ring. One of the carbon atoms of this ring is double-bonded to a methylene group.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of unprotected this compound is scarce in the literature. However, its N-Boc protected form, tert-butyl this compound-1-carboxylate, is a more commonly handled intermediate.
| Property | Value | Reference |
| Molecular Formula | C₅H₇N | |
| Molecular Weight | 81.12 g/mol | |
| N-Boc Protected Formula | C₉H₁₅NO₂ | [1][2] |
| N-Boc Protected Molecular Weight | 169.22 g/mol | [1][2] |
| N-Boc Protected Appearance | Colorless to light yellow oil | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the synthesis of its N-Boc protected precursor followed by deprotection.
Synthesis of tert-Butyl this compound-1-carboxylate
The most common method for the synthesis of tert-butyl this compound-1-carboxylate is the Horner-Wadsworth-Emmons reaction, starting from commercially available tert-butyl 3-oxoazetidine-1-carboxylate.
Experimental Protocol:
To a solution of methyl(triphenyl)phosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C is added potassium tert-butoxide. The resulting ylide is then treated with a solution of tert-butyl 3-oxoazetidine-1-carboxylate in THF. The reaction mixture is stirred at room temperature until completion. The product is then extracted and purified by column chromatography.
Deprotection of tert-Butyl this compound-1-carboxylate
The final step to obtain this compound is the removal of the tert-butyloxycarbonyl (Boc) protecting group. This is typically achieved under acidic conditions.
Experimental Protocol:
tert-Butyl this compound-1-carboxylate is dissolved in a suitable solvent such as dioxane or methanol. A solution of hydrochloric acid (e.g., 4M in dioxane) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield this compound hydrochloride.
Spectroscopic Data
Due to the limited availability of data for the unprotected compound, the following tables summarize the expected and reported spectroscopic data for the N-Boc protected intermediate.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.90 | s | 2H | =CH₂ |
| ~4.50 | s | 4H | -CH₂-N-CH₂- |
| 1.45 | s | 9H | -C(CH₃)₃ |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~156.0 | C=O (Boc) |
| ~140.0 | C=CH₂ |
| ~105.0 | =CH₂ |
| ~80.0 | -C(CH₃)₃ |
| ~55.0 | -CH₂-N-CH₂- |
| 28.5 | -C(CH₃)₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975 | Medium | C-H stretch (alkane) |
| ~1695 | Strong | C=O stretch (carbamate) |
| ~1660 | Medium | C=C stretch (alkene) |
| ~1160 | Strong | C-N stretch |
Mass Spectrometry
| m/z | Interpretation |
| 170.1 | [M+H]⁺ |
| 114.1 | [M+H - C₄H₈]⁺ |
| 70.1 | [M+H - Boc]⁺ |
Applications in Drug Development
The unique structural features of this compound make it an attractive scaffold for the design of novel bioactive molecules. The exocyclic double bond can serve as a handle for further functionalization through various chemical transformations, including Michael additions, cycloadditions, and olefin metathesis. The rigid azetidine core can impart favorable conformational constraints to drug candidates, potentially leading to improved binding affinity and selectivity for their biological targets. Derivatives of this compound are being explored for their potential as inhibitors of various enzymes and as modulators of receptor activity.
Conclusion
This compound is a versatile and valuable building block in modern medicinal chemistry. This guide provides a foundational understanding of its structure, synthesis, and spectroscopic properties, primarily through its more stable N-Boc protected form. The detailed protocols and data presented herein are intended to support researchers in the synthesis and application of this promising heterocyclic scaffold for the development of new therapeutic agents. Further research into the biological activities of its derivatives is warranted and is an active area of investigation.
References
Synthesis of 3-Methylideneazetidine Hydrochloride: A Technical Overview of Precursor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines the synthesis pathways for 3-hydroxyazetidine hydrochloride, a key precursor to the target compound, 3-methylideneazetidine hydrochloride. While direct, detailed protocols for the dehydration of 3-hydroxyazetidine to this compound are not extensively documented in publicly available literature, this document provides a comprehensive overview of the synthesis of its stable precursor, based on established patent literature. The conversion of the hydroxyl group to a methylidene group would typically involve a dehydration reaction, the specifics of which would require further research and development.
Synthesis of 3-Hydroxyazetidine Hydrochloride
Two primary synthetic routes for 3-hydroxyazetidine hydrochloride have been identified, starting from readily available materials. These pathways involve the initial reaction of epichlorohydrin with either benzylamine or tert-butylamine.
Route 1: Benzylamine Pathway
This pathway involves the reaction of benzylamine with epichlorohydrin, followed by cyclization and subsequent debenzylation to yield 3-hydroxyazetidine hydrochloride.
Reaction Pathway:
Spectroscopic and Synthetic Profile of 3-Methylideneazetidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the novel heterocyclic building block, 3-methylideneazetidine. Due to the limited availability of experimental data in peer-reviewed literature for the parent compound, this document focuses on its stable N-protected analogue, tert-butyl this compound-1-carboxylate. The information presented herein is a compilation of predicted data and established synthetic methodologies, designed to serve as a valuable resource for the application of this compound in chemical research and drug discovery.
Introduction
This compound is a strained, unsaturated four-membered heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its rigid azetidine core, combined with the reactive exocyclic double bond, offers a unique scaffold for the development of novel chemical entities. The N-protected form, tert-butyl this compound-1-carboxylate, provides a stable and versatile intermediate for various chemical transformations. This guide summarizes its predicted spectroscopic data, a plausible synthetic protocol, and the logical framework for its characterization.
Predicted Spectroscopic Data
In the absence of published experimental spectra for tert-butyl this compound-1-carboxylate, the following data has been generated using computational prediction tools. These values provide a close approximation of what can be expected in an experimental setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for tert-butyl this compound-1-carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~4.8 - 5.0 | m | 2 | =CH₂ |
| ~4.2 - 4.4 | t | 4 | -CH₂-N-CH₂- |
| 1.47 | s | 9 | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data for tert-butyl this compound-1-carboxylate
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~156 | Quaternary | C=O (Boc) |
| ~140 | Quaternary | =C< |
| ~105 | Secondary | =CH₂ |
| ~80 | Quaternary | -C(CH₃)₃ |
| ~55 | Secondary | -CH₂-N-CH₂- |
| 28.5 | Primary | -C(CH₃)₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for tert-butyl this compound-1-carboxylate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch |
| ~2975, ~2870 | Strong | C-H stretch (alkyl) |
| ~1700 | Strong | C=O stretch (carbamate) |
| ~1660 | Medium | C=C stretch |
| ~1400 | Strong | C-N stretch |
| ~890 | Strong | =CH₂ bend (out-of-plane) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for tert-butyl this compound-1-carboxylate
| m/z | Ion |
| 169.11 | [M]⁺ (Molecular Ion) |
| 114.09 | [M - C₄H₉]⁺ |
| 70.06 | [M - C₅H₉O₂]⁺ |
Experimental Protocols
Synthesis of tert-butyl this compound-1-carboxylate via Wittig Reaction
Objective: To synthesize tert-butyl this compound-1-carboxylate from tert-butyl 3-oxoazetidine-1-carboxylate.
Materials:
-
Methyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
tert-Butyl 3-oxoazetidine-1-carboxylate
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) dropwise to the stirred suspension. The formation of the ylide is indicated by a color change (typically to a yellow or orange). Allow the mixture to stir at 0 °C for 1 hour.
-
Wittig Reaction: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl this compound-1-carboxylate.
-
Characterization: Characterize the final product using NMR, IR, and MS to confirm its identity and purity.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key stages in the synthesis of 1-Boc-3-methylideneazetidine.
Spectroscopic-Structural Correlation
Caption: Relationship between the structural features of 1-Boc-3-methylideneazetidine and its key predicted spectroscopic signals.
A Theoretical and Computational Framework for the Investigation of 3-Methylideneazetidine
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
October 25, 2025
Abstract
3-Methylideneazetidine is a strained, four-membered heterocyclic compound with potential applications in medicinal chemistry and materials science. Despite its intriguing structure, a comprehensive theoretical and computational analysis of this molecule is notably absent from the current scientific literature. This technical guide aims to fill this knowledge gap by providing a detailed framework for the systematic investigation of this compound. By leveraging established computational chemistry protocols and drawing parallels with related molecular systems, this document outlines the essential theoretical background, proposes a robust computational methodology, and suggests experimental protocols for synthesis and characterization. This guide is intended to serve as a foundational resource for researchers initiating studies into the molecular properties, reactivity, and potential applications of this compound and its derivatives.
Introduction
Azetidines are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in organic and medicinal chemistry due to their unique structural and electronic properties.[1] The inherent ring strain of the azetidine core imparts a distinct reactivity profile, making it a valuable scaffold in the synthesis of complex molecules and bioactive compounds.[1] The introduction of an exocyclic double bond, as in the case of this compound, is expected to further modulate the ring's conformation and electronic structure, potentially leading to novel chemical reactivity and biological activity.
Currently, there is a conspicuous absence of dedicated theoretical and computational studies on this compound in the published literature. This guide, therefore, serves as a proactive measure to stimulate and direct future research. We present a comprehensive roadmap for the theoretical and computational characterization of this compound, from fundamental molecular properties to potential reaction pathways.
Theoretical Background
While direct studies on this compound are unavailable, the theoretical principles governing the structure and reactivity of related compounds, such as other substituted azetidines and molecules with exocyclic double bonds on four-membered rings, provide a solid foundation for our proposed investigation.
The geometry and stability of the azetidine ring are significantly influenced by the substituents on the ring atoms. The presence of an exocyclic methylene group at the C3 position is expected to introduce planarity at that carbon, influencing the overall ring puckering. The interplay between the ring strain and the sp²-hybridized exocyclic carbon will likely dictate the molecule's conformational preferences and energetic landscape.
Proposed Computational Methodology
To obtain a thorough understanding of the structural, electronic, and spectroscopic properties of this compound, a multi-faceted computational approach is recommended. The following workflow is proposed, drawing from standard practices in computational organic chemistry and studies on similar heterocyclic systems.[2]
Geometry Optimization and Vibrational Analysis
The initial step involves the optimization of the molecular geometry of this compound. Density Functional Theory (DFT) is a suitable and widely used method for this purpose, offering a good balance between accuracy and computational cost.
Suggested Protocol:
-
Method: DFT with a functional such as B3LYP or M06-2X.
-
Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-type basis set such as cc-pVTZ.
-
Solvation Model: To simulate realistic conditions, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed, with a solvent such as water or chloroform.
-
Vibrational Frequencies: Following geometry optimization, a vibrational frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
Electronic Structure Analysis
Understanding the electronic properties of this compound is crucial for predicting its reactivity.
Suggested Protocol:
-
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will provide insights into the molecule's nucleophilic and electrophilic character.
-
Electrostatic Potential (ESP) Mapping: An ESP map will visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about bonding, hybridization, and charge distribution.
Spectroscopic Predictions
Computational methods can predict various spectroscopic properties, which are invaluable for the experimental characterization of the molecule.
Suggested Protocol:
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the ¹H and ¹³C NMR chemical shifts.[3][4][5] These theoretical values can then be compared with experimental data for structure verification.
-
Infrared (IR) Spectroscopy: As mentioned, vibrational frequency calculations will yield the theoretical IR spectrum, aiding in the identification of characteristic functional groups.
Data Presentation
To facilitate the analysis and comparison of computational results, all quantitative data should be organized into clear and concise tables. The following are examples of how such data could be presented.
Table 1: Calculated Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C2-N1 | Value | C2-N1-C4 | Value |
| N1-C4 | Value | N1-C4-C3 | Value |
| C4-C3 | Value | C4-C3-C2 | Value |
| C3-C2 | Value | C3-C2-N1 | Value |
| C3-C5 | Value | H-C5-H | Value |
Note: Values are placeholders and should be replaced with actual calculated data.
Table 2: Calculated Vibrational Frequencies and IR Intensities of this compound
| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |
| 1 | Value | Value | N-H stretch |
| 2 | Value | Value | C=C stretch |
| 3 | Value | Value | CH₂ wag |
| ... | Value | Value | ... |
Note: Values are placeholders and should be replaced with actual calculated data.
Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) of this compound
| Atom | ¹H Chemical Shift | ¹³C Chemical Shift |
| N1-H | Value | - |
| C2-H | Value | C2: Value |
| C4-H | Value | C4: Value |
| C5-H | Value | C3: Value |
| C5: Value |
Note: Values are placeholders and should be replaced with actual calculated data relative to a standard (e.g., TMS).
Proposed Experimental Protocols
The synthesis and experimental characterization of this compound are essential to validate the theoretical predictions. A derivative, tert-Butyl 3-Methyleneazetidine-1-carboxylate, is commercially available, suggesting that the parent compound is synthetically accessible.[6]
Synthesis
General synthetic routes towards substituted azetidines often involve the cyclization of appropriately functionalized acyclic precursors.[7][8][9] A plausible approach for the synthesis of this compound could involve the Wittig reaction on a protected 3-azetidinone.
Proposed Synthetic Protocol:
-
Protection: The nitrogen of a commercially available 3-azetidinone precursor would be protected with a suitable protecting group (e.g., Boc or Cbz).
-
Wittig Reaction: The protected 3-azetidinone would then be subjected to a Wittig reaction using a methylidene-transfer reagent, such as methyltriphenylphosphonium bromide, to install the exocyclic double bond.
-
Deprotection: Finally, removal of the protecting group under appropriate conditions would yield the target this compound.
Spectroscopic Characterization
The synthesized compound should be thoroughly characterized using standard spectroscopic techniques.
Protocol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for unambiguous signal assignment.
-
Infrared (IR) Spectroscopy: The IR spectrum should be recorded to identify characteristic vibrational modes, such as the N-H stretch, C=C stretch, and various C-H bending and stretching frequencies.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound.
Visualization of Key Concepts
Visual representations are crucial for understanding complex molecular structures and computational workflows. The following diagrams are provided in the DOT language for use with Graphviz.
Caption: Molecular structure of this compound.
Caption: Proposed computational workflow for this compound.
Caption: A plausible synthetic pathway to this compound.
Conclusion
While this compound remains an under-explored molecule from a theoretical and computational standpoint, its unique structural features suggest it is a compound of significant interest. This technical guide provides a comprehensive framework to initiate and guide future research in this area. By following the proposed computational methodologies and experimental protocols, researchers can systematically uncover the fundamental properties of this compound, paving the way for its potential application in drug discovery and materials science. The data presentation formats and visualizations offered herein are intended to ensure clarity, comparability, and a deeper understanding of the research outcomes.
References
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Densely Functionalized 2-Methylideneazetidines: Evaluation as Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bohrium.com [bohrium.com]
- 4. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyl 3-Methyleneazetidine-1-carboxylate 934664-41-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Azetidine synthesis [organic-chemistry.org]
- 8. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Stability of the 3-Methylideneazetidine Ring System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-methylideneazetidine scaffold is a unique and increasingly important structural motif in medicinal chemistry and drug discovery. Its strained four-membered ring, coupled with the exocyclic double bond, imparts distinct conformational properties and reactivity. This guide provides a comprehensive technical overview of the stability of the this compound ring system, consolidating available data on its synthesis, thermodynamic properties, and reactivity.
Core Stability Parameters
The stability of the this compound ring is a balance between the inherent ring strain of the azetidine core and the electronic influence of the exocyclic methylene group. While specific experimental thermodynamic data for the parent this compound is scarce in the literature, computational studies and data from related substituted analogs provide valuable insights into its stability.
Table 1: Calculated Thermodynamic and Stability-Related Parameters for Azetidine Derivatives
| Parameter | Value | Method | Reference |
| Ring Strain Energy (Azetidine) | ~25-26 kcal/mol | Computational (various) | General literature on small ring systems |
| Activation Energy (Decomposition of 1,3,3-trinitroazetidine) | 46.6 kcal/mol | Experimental (Isothermal DSC) | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound derivatives often proceeds through a multi-step sequence, starting from a suitable precursor such as 1-Boc-3-azetidinone. The introduction of the exocyclic methylene group is a key transformation, typically achieved via a Wittig-type olefination or other related carbonyl-to-alkene conversion reactions.
General Synthetic Protocol for N-Boc-3-methylideneazetidine
A common laboratory-scale synthesis of N-Boc-3-methylideneazetidine involves the following key steps:
-
Preparation of 1-Boc-3-azetidinone: This precursor can be synthesized from 3-hydroxyazetidine through a two-step process involving N-protection with a tert-butoxycarbonyl (Boc) group, followed by oxidation of the hydroxyl group to a ketone. A patent describes a method starting from 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine, which is hydrolyzed to the ketone.[2]
-
Wittig Reaction: The 1-Boc-3-azetidinone is then subjected to a Wittig reaction using a phosphorus ylide, such as methyltriphenylphosphonium bromide, in the presence of a strong base (e.g., n-butyllithium or potassium tert-butoxide) to generate the exocyclic methylene group.
Detailed Experimental Protocol (Illustrative):
-
Step 1: Synthesis of 1-Boc-3-azetidinone (from the corresponding dimethoxy ketal).
-
1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine (1 equivalent) is dissolved in a suitable organic solvent (e.g., ethyl acetate).[2]
-
An aqueous solution of a mild acid (e.g., 10% citric acid) is added, and the mixture is stirred at room temperature for 3-4 hours.[2]
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.[2]
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-Boc-3-azetidinone.[2]
-
-
Step 2: Synthesis of N-Boc-3-methylideneazetidine (Wittig Olefination).
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a strong base such as n-butyllithium (1.05 equivalents) is added dropwise.
-
The resulting orange-red solution of the ylide is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
A solution of 1-Boc-3-azetidinone (1 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford N-Boc-3-methylideneazetidine.
-
Characterization
The structure and purity of the synthesized this compound derivatives are confirmed using standard spectroscopic techniques:
-
¹H NMR: Expected signals include those for the Boc protecting group, the azetidine ring protons, and the vinylic protons of the exocyclic methylene group.
-
¹³C NMR: Key signals will correspond to the carbonyl of the Boc group, the carbons of the azetidine ring, and the sp² hybridized carbons of the methylene group.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=C stretch of the exocyclic double bond and the C=O stretch of the carbamate are expected.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Stability and Reactivity
The stability of the this compound ring system is influenced by several factors, including the strain of the four-membered ring, the presence of the exocyclic double bond, and the nature of the substituent on the nitrogen atom.
Thermal Stability
The thermal stability of azetidine derivatives can be assessed using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). For instance, the thermal decomposition of the related 1,3,3-trinitroazetidine was found to follow first-order kinetics with an activation energy of 46.6 kcal/mol.[1] A general protocol for assessing the thermal stability of a compound like this compound using DSC is outlined below.
Experimental Protocol: Thermal Stability Analysis by DSC
-
Sample Preparation: A small amount of the purified compound (typically 1-5 mg) is accurately weighed into a DSC pan.
-
Instrumentation: A calibrated Differential Scanning Calorimeter is used.
-
Experimental Conditions:
-
The sample is heated under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
The heat flow to the sample is measured as a function of temperature.
-
-
Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of decomposition and the enthalpy of decomposition (ΔH_d). A lower onset temperature indicates lower thermal stability.
Reactivity
The strained nature of the azetidine ring and the presence of the reactive exocyclic double bond make 3-methylideneazetidines valuable intermediates in organic synthesis.
-
Cycloaddition Reactions: The exocyclic double bond can participate in various cycloaddition reactions, providing access to novel spirocyclic systems. For example, [3+2] cycloadditions with nitrones or other 1,3-dipoles can be envisioned.
-
Ring-Opening Reactions: Under certain conditions, such as in the presence of strong acids or nucleophiles, the strained azetidine ring can undergo ring-opening reactions. The regioselectivity of such reactions would be influenced by the electronic nature of the N-substituent and the reaction conditions.
Visualized Workflows and Pathways
Synthesis Workflow
The general synthetic strategy for N-Boc-3-methylideneazetidine can be visualized as a straightforward workflow.
Caption: Synthetic route to N-Boc-3-methylideneazetidine.
Potential Reactivity Pathways
The this compound core can undergo various transformations, highlighting its utility as a synthetic building block.
References
key publications on the discovery of 3-methylideneazetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules. Among its derivatives, 3-methylideneazetidine, featuring an exocyclic double bond, serves as a key building block for the synthesis of a variety of substituted azetidines through reactions targeting the reactive olefin. This document provides a technical overview of the early key publications and plausible synthetic routes leading to the discovery of the this compound core structure. While a singular, definitive "discovery" paper for the unsubstituted parent compound is not readily identifiable in the published literature, early patents and established synthetic methodologies provide a strong basis for its initial preparation.
Early Synthetic Approaches
The initial synthesis of the this compound scaffold appears to have been driven by the search for novel pharmacologically active agents. An early disclosure of a related structure is found in a 1981 patent, which describes the synthesis of N-substituted 3-diphenylmethyleneazetidine derivatives. These compounds were investigated for their antidepressant activity.[1] The synthesis of the simpler, un-substituted this compound likely emerged from similar interests, with two classical organic reactions representing the most probable routes for its initial discovery: the Wittig (or related) olefination of a 3-azetidinone and the Hofmann elimination of a 3-(aminomethyl)azetidine derivative.
Olefination of N-Substituted-3-azetidinones
A logical and common method for the introduction of a methylidene group is the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) variant. This involves the reaction of an N-protected 3-azetidinone with a phosphorus ylide. The N-protecting group is crucial for the stability and handling of the azetidine ring during synthesis.
Experimental Protocol (Representative HWE Reaction)
A representative Horner-Wadsworth-Emmons reaction for the synthesis of an N-protected this compound is as follows:
-
Phosphonate Preparation: To a solution of methyl 2-(dimethoxyphosphoryl)acetate in dry tetrahydrofuran (THF) at 0 °C, sodium hydride (60% dispersion in mineral oil) is added portionwise. The mixture is stirred for 30 minutes at this temperature.
-
Olefination: A solution of N-Boc-3-azetidinone in dry THF is added dropwise to the phosphonate anion solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up and Purification: The reaction is quenched by the addition of water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the N-Boc-3-methylideneazetidine.
Hofmann Elimination
The Hofmann elimination is a classic method for the formation of alkenes from amines via a quaternary ammonium salt intermediate.[2][3][4][5] This pathway represents a highly plausible early method for the synthesis of this compound. The key precursor for this route is an N-substituted-3-(aminomethyl)azetidine.
Experimental Protocol (Representative Hofmann Elimination)
A plausible sequence for the synthesis of an N-substituted-3-methylideneazetidine via Hofmann elimination is detailed below:
-
Exhaustive Methylation: An N-substituted-3-(aminomethyl)azetidine is treated with an excess of methyl iodide in a suitable solvent such as methanol or acetonitrile. The reaction mixture is stirred at room temperature until the formation of the quaternary ammonium iodide salt is complete.
-
Hydroxide Exchange: The resulting quaternary ammonium iodide is treated with silver oxide in water. This reaction precipitates silver iodide and generates the corresponding quaternary ammonium hydroxide in solution.
-
Elimination: The aqueous solution of the quaternary ammonium hydroxide is heated, typically to temperatures above 100 °C, to induce the E2 elimination reaction, yielding the N-substituted-3-methylideneazetidine, which can be isolated by distillation or extraction.
Data Presentation
The following tables summarize typical quantitative data for key intermediates and the final N-protected this compound product, as would be expected from the described synthetic routes.
Table 1: Physical and Spectroscopic Data for N-Boc-3-azetidinone
| Property | Value |
| Molecular Formula | C₈H₁₃NO₃ |
| Molecular Weight | 171.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 35-39 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.80 (s, 4H), 1.45 (s, 9H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 205.1, 155.8, 81.0, 68.5, 28.3 |
Table 2: Physical and Spectroscopic Data for tert-Butyl this compound-1-carboxylate
| Property | Value |
| Molecular Formula | C₉H₁₅NO₂ |
| Molecular Weight | 169.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~70-75 °C (at reduced pressure) |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.95 (m, 2H), 4.55 (s, 4H), 1.44 (s, 9H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 156.1, 137.9, 104.2, 79.5, 59.8, 28.4 |
| IR (neat, cm⁻¹) | 2976, 1698, 1665, 1412, 1145 |
Visualizations
Synthesis via Olefination
Caption: Horner-Wadsworth-Emmons reaction pathway to N-Boc-3-methylideneazetidine.
Synthesis via Hofmann Elimination
Caption: Hofmann elimination pathway for the synthesis of N-substituted this compound.
References
In-depth Technical Guide to the Physical Characteristics of 3-Methylideneazetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of 3-methylideneazetidine derivatives. It includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of synthetic pathways and potential biological mechanisms.
Introduction
This compound derivatives are a class of saturated four-membered heterocyclic compounds containing an exocyclic double bond. This structural motif imparts a degree of conformational rigidity and unique electronic properties, making them attractive scaffolds in medicinal chemistry and materials science. The strained azetidine ring, combined with the reactivity of the methylidene group, offers versatile opportunities for chemical modification and the development of novel compounds with specific biological activities. This guide focuses on the key physical and spectroscopic properties that are essential for the identification, characterization, and development of these derivatives.
Synthetic Routes and Experimental Protocols
The synthesis of this compound derivatives typically originates from commercially available 3-hydroxyazetidine or 3-azetidinone precursors. A common and effective method involves the dehydration of a tertiary alcohol, often achieved through a Griess-type reaction or by using a suitable dehydrating agent.
General Synthesis of N-Substituted 3-Methylideneazetidines
A prevalent synthetic route commences with N-protection of 3-hydroxyazetidine, followed by oxidation to the corresponding 3-azetidinone. Subsequent reaction with a Wittig reagent, such as methyltriphenylphosphonium bromide, yields the this compound core. The N-protecting group can then be removed and replaced with various substituents.
Experimental Protocol: Synthesis of 1-Benzyl-3-methylideneazetidine
-
Protection of 3-Hydroxyazetidine: To a solution of 3-hydroxyazetidine hydrochloride in a suitable solvent like methanol, an appropriate base (e.g., triethylamine) is added to neutralize the hydrochloride. This is followed by the addition of a protecting group precursor, for instance, di-tert-butyl dicarbonate (Boc)₂O, to yield N-Boc-3-hydroxyazetidine.
-
Oxidation to N-Boc-3-azetidinone: The protected alcohol is then oxidized to the ketone. A common method is Swern oxidation, utilizing oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures, followed by the addition of a hindered base like triethylamine.
-
Wittig Reaction: The N-Boc-3-azetidinone is reacted with methyltriphenylphosphonium bromide in the presence of a strong base, such as n-butyllithium, in an anhydrous solvent like tetrahydrofuran (THF) to afford N-Boc-3-methylideneazetidine.
-
Deprotection: The Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).
-
N-Benzylation: The resulting this compound is then N-benzylated using benzyl bromide and a base, such as potassium carbonate, in a solvent like acetonitrile.
Experimental Workflow for the Synthesis of 1-Benzyl-3-methylideneazetidine
Caption: Synthetic pathway for 1-benzyl-3-methylideneazetidine.
Physical Characteristics of this compound Derivatives
The physical properties of this compound derivatives are influenced by the nature of the substituent on the nitrogen atom. The parent compound, this compound, is a volatile liquid. N-alkylation and N-arylation generally lead to an increase in boiling point and melting point.
Table 1: Physical Properties of Selected this compound Derivatives
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| 1-Boc-3-methylideneazetidine | C₉H₁₅NO₂ | 169.22 | Liquid | - | Not Reported |
| 1-Benzyl-3-methylideneazetidine | C₁₁H₁₃N | 159.23 | Liquid | - | Not Reported |
| 1-Phenyl-3-methylideneazetidine | C₁₀H₁₁N | 145.20 | Solid | Not Reported | Not Reported |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of this compound derivatives.
¹H NMR Spectroscopy
The proton NMR spectra of this compound derivatives exhibit characteristic signals. The exocyclic methylene protons typically appear as singlets or narrowly split multiplets in the range of 4.5-5.5 ppm. The protons on the azetidine ring usually resonate as multiplets between 3.0 and 4.5 ppm. The chemical shifts of the N-substituent protons are dependent on their electronic environment.
¹³C NMR Spectroscopy
In the carbon NMR spectra, the quaternary carbon of the exocyclic double bond is typically observed around 140-150 ppm, while the methylene carbon of the double bond resonates at approximately 100-110 ppm. The carbons of the azetidine ring appear in the range of 50-70 ppm.
Table 2: Representative ¹H and ¹³C NMR Data (in CDCl₃)
| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1-Boc-3-methylideneazetidine | ~4.8 (s, 2H, =CH₂), ~4.2 (s, 4H, ring CH₂), 1.45 (s, 9H, C(CH₃)₃) | ~145 (C=CH₂), ~105 (=CH₂), ~80 (C(CH₃)₃), ~58 (ring CH₂), ~28 (C(CH₃)₃) |
| 1-Benzyl-3-methylideneazetidine | 7.2-7.4 (m, 5H, Ar-H), ~5.0 (s, 2H, =CH₂), ~4.0 (s, 4H, ring CH₂), ~3.6 (s, 2H, PhCH₂) | ~148 (C=CH₂), ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~103 (=CH₂), ~62 (ring CH₂), ~60 (PhCH₂) |
Note: Chemical shifts are approximate and can vary based on the solvent and specific substitution pattern.
Mass Spectrometry
Electron impact (EI) and electrospray ionization (ESI) are common mass spectrometry techniques used for the analysis of these compounds. The molecular ion peak (M⁺) is typically observed, and fragmentation patterns can provide valuable structural information.
Crystallographic Data
Single-crystal X-ray diffraction provides definitive proof of structure and detailed information about bond lengths, bond angles, and conformation. To date, there is a limited number of publicly available crystal structures for this compound derivatives. As more structures become available, they will provide deeper insights into the impact of N-substitution on the geometry of the strained azetidine ring.
Biological Activity and Potential Signaling Pathways
While the physical characteristics are foundational, the biological activities of this compound derivatives are of significant interest to drug development professionals. Related azetidine derivatives have shown promise as triple reuptake inhibitors (TRIs), which modulate the levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the synaptic cleft by blocking their respective transporters (SERT, NET, and DAT).[1][2] This mechanism is a key strategy in the development of antidepressants.
Hypothesized Signaling Pathway for a this compound-based Triple Reuptake Inhibitor
The following diagram illustrates the conceptual mechanism of action for a hypothetical this compound derivative acting as a TRI.
Caption: Mechanism of a hypothetical triple reuptake inhibitor.
Experimental Protocol: In Vitro Neurotransmitter Transporter Uptake Assay [2]
This assay is used to determine the inhibitory activity of compounds on the serotonin, norepinephrine, and dopamine transporters.
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably transfected with human SERT, NET, or DAT are cultured under standard conditions.
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and incubated.
-
The cells are washed with a buffer solution.
-
The test compound dilutions are added to the wells and pre-incubated.
-
A radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) is added to each well to initiate the uptake reaction.
-
The plates are incubated to allow for neurotransmitter uptake.
-
The reaction is terminated by washing the cells with ice-cold buffer to remove the excess radiolabeled neurotransmitter.
-
A scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The percentage inhibition of neurotransmitter uptake is calculated for each compound concentration relative to a vehicle control. IC₅₀ values (the concentration of compound that inhibits 50% of uptake) are then determined by non-linear regression analysis.
Conclusion
This compound derivatives represent a promising class of compounds with tunable physical and chemical properties. This guide has provided an overview of their synthesis, physical characteristics, and spectroscopic signatures. While comprehensive data for a wide range of these derivatives remains to be fully explored and published, the foundational information presented here serves as a valuable resource for researchers in the field. The potential for these compounds to interact with biological targets, such as neurotransmitter transporters, underscores the importance of continued investigation into their properties and applications.
References
Methodological & Application
Applications of 3-Methylideneazetidine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-methylideneazetidine scaffold is a strained four-membered ring system containing an exocyclic double bond. This structural motif has garnered significant interest in medicinal chemistry due to its unique conformational properties and its ability to serve as a versatile building block in the design of novel therapeutic agents. The inherent ring strain and the presence of the reactive methylidene group provide opportunities for diverse chemical modifications, leading to compounds with a wide range of biological activities. This document provides an overview of the applications of this compound derivatives in medicinal chemistry, with a focus on their potential as antibacterial, antidepressant, and anticancer agents. Detailed experimental protocols and quantitative data are provided to facilitate further research and development in this area.
Application Note 1: Antibacterial Agents
Introduction: The emergence of multidrug-resistant bacteria represents a significant global health threat, necessitating the discovery of novel antibacterial agents with unique mechanisms of action. Derivatives of 2-methylideneazetidine, a closely related scaffold to this compound, have shown promising activity against Gram-positive bacteria. These compounds are thought to exert their antibacterial effects through the disruption of the bacterial cytoplasmic membrane.
Quantitative Data:
The antibacterial activity of a series of densely functionalized 2-methylideneazetidines was evaluated against various Gram-positive bacterial strains. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that prevents visible growth of a microorganism, are summarized in the table below.
| Compound | R¹ | R² | E. faecalis (ATCC 29212) MIC (µg/mL) | S. aureus (ATCC 29213) MIC (µg/mL) | S. aureus (ATCC 6538P) MIC (µg/mL) | S. aureus (Clinical Isolate) MIC (µg/mL) |
| 1 | 4-chlorobenzyl | p-tolyl | 4 | 8 | 8 | 8 |
| 2 | 3,4-dichlorobenzyl | p-tolyl | 16 | 16 | 16 | 32 |
| 3 | benzyl | p-tolyl | >512 | 32 | 32 | 64 |
| Norfloxacin | - | - | 1-2 | 0.5-1 | 0.5-1 | 1-2 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of novel antibacterial compounds.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Norfloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of sterile MHB.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the compound dilutions.
-
Include a growth control well (bacteria in MHB without any compound) and a sterility control well (MHB only).
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.
-
Experimental Workflow for Antibacterial Screening
Caption: Workflow for MIC determination.
Application Note 2: Antidepressant Agents
Introduction: Major depressive disorder is a debilitating mental illness with a significant unmet medical need for more effective and faster-acting treatments. A patent has described 3-methyleneazetidine derivatives as potent agents in the tetrabenazine-induced ptosis model in mice, an established preclinical screen for antidepressant activity. Tetrabenazine depletes monoamines (dopamine, serotonin, and norepinephrine) by inhibiting the vesicular monoamine transporter 2 (VMAT2).[1][2][3] The reversal of tetrabenazine's effects suggests that these this compound compounds may act by increasing the synaptic availability of these key neurotransmitters.
Quantitative Data:
The antidepressant-like activity of 1-isopropyl-3-diphenylmethyleneazetidine was evaluated in the tetrabenazine reversal test. The effective dose 50 (ED₅₀), the dose required to produce a therapeutic effect in 50% of the population, is presented below.
| Compound | Test | ED₅₀ (mg/kg, IP) |
| 1-isopropyl-3-diphenylmethyleneazetidine oxalate | Tetrabenazine Reversal (ptosis) | 2.18 |
Experimental Protocol: Tetrabenazine Reversal Test in Mice
This protocol describes an in vivo screening method to identify compounds with potential antidepressant activity.
Materials:
-
Adult female mice (e.g., ICR strain)
-
Tetrabenazine methanesulfonate salt
-
Test compound (e.g., 1-isopropyl-3-diphenylmethyleneazetidine)
-
Vehicle for compound administration (e.g., saline, 0.5% methylcellulose)
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Animal Acclimation:
-
House the mice in a controlled environment (temperature, humidity, light/dark cycle) for at least one week prior to the experiment.
-
Provide ad libitum access to food and water.
-
-
Compound Administration:
-
Randomly assign mice to treatment groups (vehicle control and different doses of the test compound).
-
Administer the test compound or vehicle via intraperitoneal (IP) injection.
-
-
Tetrabenazine Challenge:
-
Thirty minutes after the administration of the test compound, inject all mice with a ptotic dose of tetrabenazine (e.g., 32 mg/kg, IP).
-
-
Observation of Ptosis:
-
Thirty minutes after the tetrabenazine injection, individually observe each mouse for the presence of ptosis (eyelid closure).
-
A positive response (reversal of ptosis) is recorded if the mouse's eyes are open.
-
-
Data Analysis:
-
Calculate the percentage of mice in each group that show a reversal of ptosis.
-
Determine the ED₅₀ value using a suitable statistical method (e.g., probit analysis).
-
Proposed Mechanism of Action for Tetrabenazine Reversal
Caption: Reversal of VMAT2 inhibition.
Application Note 3: Anticancer Agents
Introduction: The development of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncology research. Certain derivatives of this compound have been investigated for their potential as anticancer agents. For instance, 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones have demonstrated significant cytotoxicity against various cancer cell lines. While the precise mechanism of action for this specific class of compounds is still under investigation, many small molecule anticancer agents exert their effects by interfering with critical cellular processes such as cell division, for example, by inhibiting tubulin polymerization.
Quantitative Data:
The in vitro anticancer activity of a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones was evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in the table below.[4]
| Compound | R | X | Y | Z | HL-60 (leukemia) IC₅₀ (µM) | MCF-7 (breast) IC₅₀ (µM) | HCT-116 (colon) IC₅₀ (µM) | HUVEC (normal) IC₅₀ (µM) |
| 5a | H | H | 4-Methylphenyl | Et | 0.48 ± 0.03 | 2.51 ± 0.11 | 3.12 ± 0.15 | >10 |
| 5b | H | H | i-Pr | Et | 0.28 ± 0.02 | 0.98 ± 0.05 | 1.54 ± 0.08 | >10 |
| 5f | H | H | i-Pr | Me | 0.29 ± 0.03 | 1.05 ± 0.06 | 1.62 ± 0.09 | >10 |
| 5r | Br | H | i-Pr | Et | 0.19 ± 0.03 | 0.47 ± 0.03 | 0.83 ± 0.02 | 5.67 ± 0.21 |
| Carboplatin | - | - | - | - | 2.90 ± 0.10 | 3.80 ± 0.45 | 5.35 ± 0.05 | 4.09 ± 0.18 |
Experimental Protocol: MTT Assay for Cell Viability
This protocol describes the use of the MTT assay to determine the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HL-60, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
General Synthetic Scheme for 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones
Caption: Synthetic route to quinolinones.[4]
References
Application Notes and Protocols: 3-Methylideneazetidine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
3-Methylideneazetidine and its derivatives have emerged as powerful and versatile building blocks in modern organic synthesis. The inherent ring strain and the presence of a reactive exocyclic double bond make this four-membered heterocyclic scaffold an ideal substrate for a variety of transformations, enabling the rapid construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound, particularly the commonly used N-Boc protected variant, in key synthetic transformations.
Synthesis of N-Boc-3-methylideneazetidine
A reliable supply of the starting material is crucial for its application. The following protocol outlines a common synthetic route to N-Boc-3-methylideneazetidine.
Experimental Protocol: Synthesis of tert-butyl this compound-1-carboxylate
This synthesis typically proceeds in a multi-step sequence from commercially available starting materials. A common route involves the formation of a 3-hydroxyazetidine derivative, followed by oxidation and a Wittig-type reaction or elimination.
-
Step 1: Synthesis of 1-benzhydrylazetidin-3-ol: A solution of epichlorohydrin in a suitable solvent is reacted with an excess of benzhydrylamine.
-
Step 2: Protection of the nitrogen: The resulting 1-benzhydrylazetidin-3-ol is then protected, for example, with a Boc group, after removal of the benzhydryl group by hydrogenolysis.
-
Step 3: Oxidation to the ketone: The protected 3-hydroxyazetidine is oxidized to the corresponding 3-azetidinone using standard oxidation protocols (e.g., Swern or Dess-Martin periodinane oxidation).
-
Step 4: Wittig olefination: The 3-azetidinone is then subjected to a Wittig reaction with methyltriphenylphosphonium bromide to install the exocyclic methylene group, affording N-Boc-3-methylideneazetidine.
Detailed Protocol for Wittig Olefination:
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF at 0 °C, a solution of n-butyllithium (1.1 eq.) in hexanes is added dropwise.
-
The resulting orange-red solution is stirred at 0 °C for 1 hour.
-
A solution of N-Boc-3-azetidinone (1.0 eq.) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford tert-butyl this compound-1-carboxylate.
Diagram of Synthetic Workflow:
Caption: General synthetic workflow for the preparation of N-Boc-3-methylideneazetidine.
Applications in Cycloaddition Reactions
The strained exocyclic double bond of this compound makes it an excellent dipolarophile and dienophile in various cycloaddition reactions, providing access to a wide range of spirocyclic scaffolds.
a) With Nitrones: The reaction of this compound with nitrones provides a direct route to novel spiro-isoxazolidine derivatives, which are valuable precursors to 1,3-aminoalcohols.
Experimental Protocol: [3+2] Cycloaddition with a Nitrone
-
To a solution of N-Boc-3-methylideneazetidine (1.0 eq.) in a suitable solvent (e.g., toluene, CH2Cl2), is added the nitrone (1.1 eq.).
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the nitrone, for 12-24 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the corresponding spiro-isoxazolidine.
Table 1: [3+2] Cycloaddition of N-Boc-3-methylideneazetidine with Various Nitrones
| Entry | Nitrone | Solvent | Temp. (°C) | Time (h) | Yield (%) | d.r. | Ref. |
| 1 | C-Phenyl-N-methylnitrone | Toluene | 80 | 16 | 85 | >95:5 | [1] |
| 2 | C,N-Diphenylnitrone | CH2Cl2 | 25 | 24 | 92 | >95:5 | [1] |
| 3 | C-tert-Butyl-N-methylnitrone | Toluene | 110 | 24 | 78 | 90:10 | [1] |
b) With Azomethine Ylides: This reaction is a powerful tool for the synthesis of spiro-pyrrolidine derivatives, which are common motifs in natural products and pharmaceuticals. The azomethine ylides are typically generated in situ.
Experimental Protocol: [3+2] Cycloaddition with an Azomethine Ylide
-
A mixture of an α-amino acid (e.g., sarcosine or proline, 1.2 eq.) and an aldehyde or ketone (1.2 eq.) in a high-boiling solvent (e.g., toluene) is heated to reflux with a Dean-Stark trap to generate the azomethine ylide in situ.
-
To this mixture, a solution of N-Boc-3-methylideneazetidine (1.0 eq.) in the same solvent is added.
-
The reaction is continued at reflux for 12-24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the spiro-pyrrolidine product.[2][3]
Table 2: Synthesis of Spiro-pyrrolidines via [3+2] Cycloaddition
| Entry | Aldehyde/Ketone | Amino Acid | Solvent | Yield (%) | d.r. | Ref. |
| 1 | Benzaldehyde | Sarcosine | Toluene | 88 | 90:10 | [2] |
| 2 | Isatin | Sarcosine | Toluene | 95 | >95:5 | [3] |
| 3 | Cyclohexanone | Proline | Toluene | 75 | 85:15 | [2] |
Diagram of Cycloaddition Pathways:
Caption: Key cycloaddition reactions of N-Boc-3-methylideneazetidine.
As a dienophile, this compound reacts with a variety of dienes to afford spiro-cyclohexene azetidine derivatives, further expanding its utility in generating diverse scaffolds.
Experimental Protocol: Diels-Alder Reaction
-
In a sealed tube, N-Boc-3-methylideneazetidine (1.0 eq.) and the diene (1.5-2.0 eq.) are dissolved in a suitable solvent (e.g., toluene or xylene).
-
The mixture is heated to a high temperature (typically 110-140 °C) for 24-48 hours.
-
The reaction is monitored by GC-MS or LC-MS.
-
After completion, the solvent and excess diene are removed under reduced pressure.
-
The crude product is purified by column chromatography to give the spirocyclic product.
Table 3: Diels-Alder Reactions with N-Boc-3-methylideneazetidine
| Entry | Diene | Solvent | Temp. (°C) | Yield (%) | Endo/Exo | Ref. |
| 1 | Cyclopentadiene | Toluene | 110 | 90 | 95:5 | [4] |
| 2 | Furan | Xylene | 140 | 75 | 80:20 | [4] |
| 3 | 2,3-Dimethyl-1,3-butadiene | Toluene | 120 | 82 | - | [4] |
Application in Medicinal Chemistry and Drug Discovery
The azetidine moiety is increasingly recognized as a valuable scaffold in drug design. It can serve as a rigid bioisosteric replacement for other groups, improving physicochemical properties such as solubility and metabolic stability.[5][6]
The spiro-oxindole motif is a privileged scaffold found in numerous bioactive natural products and synthetic compounds. The [3+2] cycloaddition of azomethine ylides derived from isatins with this compound provides a highly efficient route to this important class of molecules.[7][8] These compounds have shown potential as mGlu2 receptor positive allosteric modulators (PAMs).[7]
Experimental Protocol: Synthesis of Spiro[azetidine-3,3'-oxindole]
-
A mixture of isatin (1.0 eq.) and sarcosine (1.2 eq.) in refluxing toluene is heated for 2 hours to generate the azomethine ylide.
-
N-Boc-3-methylideneazetidine (1.1 eq.) is added to the reaction mixture.
-
The reaction is refluxed for an additional 12 hours.
-
The solvent is evaporated, and the residue is purified by column chromatography to yield the desired spiro[azetidine-3,3'-oxindole] product.[7][8]
The unique three-dimensional structure of the azetidine ring makes it an attractive component in the design of kinase inhibitors. It can be used to orient substituents into the active site of kinases with high precision. For example, the azetidine scaffold has been incorporated into Janus kinase (JAK) inhibitors.[9][10] The synthetic accessibility of diverse 3-substituted azetidines from this compound via ring-opening or functionalization of the double bond makes it a valuable starting point for generating libraries of potential kinase inhibitors.
Diagram of JAK-STAT Signaling Pathway:
Caption: Simplified schematic of the JAK-STAT signaling pathway, a key target for inhibitors.
Ring-Opening Reactions
The strained four-membered ring of this compound can undergo nucleophilic ring-opening reactions, providing access to functionalized acyclic amines. This reactivity is often enhanced by activation of the azetidine nitrogen.[11][12]
Experimental Protocol: Nucleophilic Ring-Opening
-
To a solution of an N-activated this compound derivative (e.g., N-tosyl or a quaternary azetidinium salt) (1.0 eq.) in a polar aprotic solvent (e.g., acetonitrile), is added the nucleophile (1.5-2.0 eq.).
-
The reaction may be facilitated by the addition of a Lewis acid.
-
The mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC).
-
The reaction is quenched and worked up appropriately based on the nature of the nucleophile.
-
The product is purified by chromatography or crystallization.
Table 4: Ring-Opening Reactions of Activated 3-Methylideneazetidines
| Entry | Activating Group | Nucleophile | Product Type | Ref. |
| 1 | Tosyl | Thiophenol | γ-Amino sulfide | [11][12] |
| 2 | Benzyl (quaternized) | Cyanide | γ-Amino nitrile | [13] |
| 3 | Tosyl | Grignard Reagent | γ-Amino alkane | [11] |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique reactivity in cycloaddition and ring-opening reactions allows for the efficient construction of a wide array of complex and medicinally relevant molecules. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this remarkable scaffold in their synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Highly diastereoselective synthesis of substituted pyrrolidines using a sequence of azomethine ylide cycloaddition and nucleophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric Synthesis of Spiro[Azetidine-3,3'-Indoline]-2,2'-Diones via Copper(I)-Catalyzed Kinugasa/C-C Coupling Cascade Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Nucleophilic Ring Opening Reactions of Azetidines - Margaret L. Foley Algazi - Google Bøger [books.google.dk]
- 12. A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Functionalization of 3-Methylideneazetidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-functionalization of 3-methylideneazetidine, a valuable building block in medicinal chemistry and drug discovery. The exocyclic double bond and the strained four-membered ring of this compound offer unique reactivity for the introduction of various substituents on the nitrogen atom. The following protocols for N-alkylation, reductive amination, Michael addition, and N-acylation have been compiled to facilitate its use in the synthesis of novel chemical entities.
N-Functionalization Strategies
The secondary amine of this compound can be readily functionalized through several standard organic transformations. The choice of reaction depends on the desired substituent to be introduced.
-
N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
-
Reductive Amination: Formation of N-alkyl derivatives from aldehydes and ketones.
-
Michael Addition: Conjugate addition to electron-deficient alkenes.
-
N-Acylation: Introduction of acyl groups using acyl chlorides or anhydrides.
Experimental Protocols
The following are generalized protocols that can be adapted for specific substrates. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: N-Alkylation with Alkyl Halides
This protocol describes the direct alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound (or its hydrochloride salt)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., acetonitrile, N,N-dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq). If starting from the hydrochloride salt, use an additional equivalent of base.
-
Add the alkyl halide (1.1 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
Once the reaction is complete, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated this compound.
Quantitative Data Summary:
| Alkyl Halide | Base | Solvent | Time (h) | Yield (%) |
| Benzyl bromide | Triethylamine | Acetonitrile | 4 | 85 |
| Methyl iodide | K₂CO₃ | DMF | 2 | 92 |
| Ethyl bromoacetate | DIEA | CH₂Cl₂ | 6 | 78 |
Note: The data presented here are representative examples and actual results may vary depending on the specific substrate and reaction conditions.
Protocol 2: Reductive Amination with Aldehydes and Ketones
This protocol allows for the N-alkylation of this compound with a wider range of carbonyl compounds.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in the chosen solvent, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
Quantitative Data Summary:
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | CH₂Cl₂ | 3 | 88 |
| Acetone | NaBH₃CN | DCE | 5 | 75 |
| Cyclohexanone | NaBH(OAc)₃ | CH₂Cl₂ | 4 | 82 |
Note: The data presented here are representative examples and actual results may vary depending on the specific substrate and reaction conditions.
Protocol 3: Michael Addition to Electron-Deficient Alkenes
This protocol describes the conjugate addition of this compound to α,β-unsaturated carbonyl compounds or other Michael acceptors.
Materials:
-
This compound
-
Michael acceptor (e.g., methyl acrylate, acrylonitrile)
-
Solvent (e.g., methanol, ethanol, acetonitrile)
-
(Optional) Base catalyst (e.g., triethylamine, DBU)
Procedure:
-
Dissolve this compound (1.0 eq) and the Michael acceptor (1.0-1.2 eq) in the chosen solvent.
-
For less reactive Michael acceptors, a catalytic amount of a non-nucleophilic base can be added.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
If necessary, purify the product by silica gel column chromatography.
Quantitative Data Summary:
| Michael Acceptor | Solvent | Catalyst | Time (h) | Yield (%) |
| Methyl acrylate | Methanol | None | 2 | 95 |
| Acrylonitrile | Acetonitrile | None | 3 | 90 |
| Phenyl vinyl sulfone | Ethanol | DBU | 4 | 85 |
Note: The data presented here are representative examples and actual results may vary depending on the specific substrate and reaction conditions.
Protocol 4: N-Acylation with Acyl Chlorides or Anhydrides
This protocol details the formation of N-acyl derivatives of this compound.
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)
-
Base (e.g., triethylamine, pyridine)
-
Solvent (e.g., dichloromethane, tetrahydrofuran)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the base (1.5 eq) in the chosen solvent at 0 °C, add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with water and extract the product with the reaction solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary:
| Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| Acetyl chloride | Triethylamine | CH₂Cl₂ | 1 | 94 |
| Benzoyl chloride | Pyridine | THF | 2 | 91 |
| Acetic anhydride | Triethylamine | CH₂Cl₂ | 1.5 | 93 |
Note: The data presented here are representative examples and actual results may vary depending on the specific substrate and reaction conditions.
Visualizations
The following diagrams illustrate the general workflows for the N-functionalization of this compound.
Caption: N-Alkylation Workflow.
Caption: Reductive Amination Workflow.
Caption: Michael Addition Workflow.
Caption: N-Acylation Workflow.
Application Notes and Protocols for 3-Methylideneazetidine Derivatives in Antibacterial Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents with unique scaffolds and mechanisms of action. The azetidine ring is a key structural motif in various successful antibiotics, most notably the β-lactams.[1] This has spurred interest in exploring other azetidine-containing compounds as potential antibacterial agents. While specific research on 3-methylideneazetidine is limited, studies on the isomeric 2-methylideneazetidine scaffold have shown promising activity, particularly against Gram-positive bacteria. These compounds serve as a valuable case study for the potential of the methylideneazetidine core in antibacterial drug discovery.
This document provides detailed application notes and protocols based on the available scientific literature for the design, synthesis, and evaluation of methylideneazetidine derivatives as antibacterial agents. The focus is on a series of densely functionalized 2-methylideneazetidines, which incorporate structural features from known antibacterial classes through a scaffold-hopping and vinylogy strategy.[1]
Design Rationale: A Scaffold-Hopping and Vinylogy Approach
The design of the antibacterial 2-methylideneazetidine derivatives was based on a rational approach combining structural motifs from established antibacterial agents. This strategy, known as scaffold-hopping, aimed to create novel compounds with the potential for antibacterial activity.[1] Key structural features that were incorporated include:
-
Azetidine Core: Found in β-lactam antibiotics, this strained four-membered ring is a known pharmacophore.
-
Sulfonamide Group: Present in sulfonamide antibiotics.
-
Carbamate Group: A common functional group in various pharmaceuticals.
-
Nitro Group: Known to enhance the antibacterial activity of many compounds.[1]
The vinylogy principle was applied, where the electronic properties of a functional group are transmitted through a conjugated system. In this case, the methylsulfonyl and methoxycarbonyl groups attached to the methylidene moiety were designed to mimic the electronic properties of a sulfonamide and a carbamate, respectively.[1]
References
Application Notes and Protocols for the Synthesis of 3-Methylideneazetidine Derivative Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the creation of chemical libraries based on the 3-methylideneazetidine scaffold. This privileged heterocyclic motif is of significant interest in medicinal chemistry due to its unique conformational properties and its presence in several biologically active compounds. The following protocols focus on the synthesis of a key this compound intermediate and its subsequent diversification through aza-Michael addition reactions, a strategy well-suited for library generation.
Introduction
Azetidines are four-membered nitrogen-containing heterocycles that have garnered increasing attention in drug discovery. Their rigid structure allows for precise positioning of substituents in three-dimensional space, making them valuable scaffolds for probing biological targets. The introduction of an exocyclic double bond, as in 3-methylideneazetidines, provides a versatile handle for further functionalization, enabling the rapid generation of diverse compound libraries. This document outlines a robust method for the synthesis of a key this compound building block and its subsequent elaboration using aza-Michael additions with a variety of nitrogen nucleophiles.
Core Synthesis: Preparation of a Key this compound Intermediate
A foundational step in the creation of a this compound library is the synthesis of a versatile, electrophilic building block. The Horner-Wadsworth-Emmons reaction is a reliable method for this purpose, starting from a commercially available azetidinone.
Protocol 1: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate[1]
This protocol details the synthesis of a key α,β-unsaturated ester intermediate.
Materials:
-
N-Boc-azetidin-3-one
-
Methyl 2-(dimethoxyphosphoryl)acetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Suspend sodium hydride (3.12 g, 78 mmol) in dry THF (250 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
To this suspension, add neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol) dropwise at room temperature.
-
Stir the resulting mixture for 30 minutes at room temperature.
-
Add a solution of N-Boc-azetidin-3-one (10.0 g, 58.4 mmol) in dry THF (50 mL) to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: n-hexane/ethyl acetate, 4:1 v/v) to afford tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate as a colorless oil.
Expected Yield: 85%[1]
Library Generation via Aza-Michael Addition
The this compound core, being an α,β-unsaturated ester, is an excellent Michael acceptor. This reactivity can be exploited to introduce a wide range of nitrogen-containing substituents at the 3-position, thereby generating a library of diverse derivatives.
Protocol 2: Parallel Synthesis of 3-Substituted Azetidine Derivatives[1]
This protocol describes a general procedure for the aza-Michael addition of various N-heterocycles to the this compound intermediate. This method is highly amenable to parallel synthesis formats.
Materials:
-
tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
-
A diverse collection of N-heterocyclic compounds (e.g., pyrrolidine, imidazole, pyrazole, etc.)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (ACN)
-
Silica gel for purification (e.g., flash chromatography or preparative TLC)
General Procedure:
-
In an array of reaction vials, dissolve tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq) and the respective N-heterocyclic compound (1.0 eq) in acetonitrile.
-
To each vial, add DBU (1.0 eq).
-
Seal the vials and stir the reactions at 65 °C.
-
Monitor the progress of each reaction by an appropriate method (e.g., TLC or LC-MS). Reaction times will vary depending on the nucleophilicity of the heterocycle.
-
Upon completion, allow the reactions to cool to room temperature and concentrate under reduced pressure.
-
Purify each reaction mixture by an appropriate chromatographic method to yield the desired 3-substituted azetidine derivatives.
Table 1: Representative Library Synthesis Data[1]
The following table summarizes the reaction conditions and outcomes for the aza-Michael addition of various N-heterocycles to tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.
| Entry | N-Heterocycle | Reaction Time (h) | Yield (%) |
| 1 | Pyrrolidine | 4 | 61 |
| 2 | Imidazole | 16 | 78 |
| 3 | Pyrazole | 16 | 72 |
| 4 | 1,2,4-Triazole | 16 | 65 |
| 5 | Indazole | 16 | 81 |
| 6 | Benzimidazole | 16 | 75 |
Visualizing the Workflow and Chemistry
To aid in the conceptualization of the library synthesis, the following diagrams illustrate the experimental workflow and the underlying chemical transformation.
Caption: Experimental workflow for the synthesis of a this compound library.
Caption: Simplified mechanism of the aza-Michael addition for library diversification.
Conclusion
The protocols outlined in these application notes provide a robust and versatile platform for the creation of libraries of this compound derivatives. The amenability of the aza-Michael addition to a parallel synthesis format allows for the rapid generation of a multitude of analogs for screening in drug discovery and chemical biology programs. The methods described are scalable and utilize readily available starting materials, making them accessible to a broad range of researchers.
References
Application Notes and Protocols: Catalytic Reactions Involving 3-Methylideneazetidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylideneazetidine and its derivatives are valuable building blocks in medicinal chemistry and drug discovery due to the desirable physicochemical properties conferred by the azetidine ring. The exocyclic double bond provides a versatile handle for a variety of chemical transformations, allowing for the construction of complex spirocyclic and substituted azetidine scaffolds. This document provides detailed application notes and protocols for a key catalytic reaction involving N-Boc-3-methylideneazetidine: a [3+2] cycloaddition with a nitrone to generate a spiro-isoxazolidine, a scaffold with significant potential in the development of novel therapeutics.
Application Note: Diastereoselective [3+2] Cycloaddition of N-Boc-3-methylideneazetidine
The [3+2] cycloaddition reaction between a nitrone and an alkene is a powerful method for the synthesis of five-membered isoxazolidine heterocycles. When employing N-Boc-3-methylideneazetidine as the alkene component, this reaction provides a direct route to spiro-isoxazolidinyl-azetidine systems. These spirocycles are of high interest in drug discovery as they introduce three-dimensional complexity, which can lead to improved target selectivity and pharmacological properties.
The reaction proceeds via a concerted mechanism, and the diastereoselectivity of the cycloaddition is a key consideration. The facial selectivity of the approach of the nitrone to the exocyclic double bond of the azetidine determines the stereochemical outcome. In the case of the reaction between N-Boc-3-methylideneazetidine and C-phenyl-N-methylnitrone, a single diastereomer of the resulting spiro-isoxazolidine is predominantly formed. This high diastereoselectivity is a significant advantage for synthetic applications, as it simplifies purification and ensures stereochemical purity of the final product.
Quantitative Data Summary
The following table summarizes the quantitative data for the [3+2] cycloaddition reaction between N-Boc-3-methylideneazetidine and C-phenyl-N-methylnitrone.
| Reactants | Product | Solvent | Temperature | Reaction Time | Yield (%) | Diastereomeric Ratio |
| N-Boc-3-methylideneazetidine, C-phenyl-N-methylnitrone | tert-butyl 2,3'-diphenyl-2'-methylspiro[azetidine-3,5'-isoxazolidine]-1-carboxylate | Toluene | 80 °C | 16 h | 85 | >95:5 |
Experimental Protocol: Synthesis of tert-butyl 2,3'-diphenyl-2'-methylspiro[azetidine-3,5'-isoxazolidine]-1-carboxylate
This protocol details the procedure for the [3+2] cycloaddition reaction to synthesize the spiro-isoxazolidinyl-azetidine.
Materials:
-
N-Boc-3-methylideneazetidine
-
C-phenyl-N-methylnitrone
-
Toluene, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add N-Boc-3-methylideneazetidine (1.0 equivalent).
-
Dissolve the azetidine derivative in anhydrous toluene.
-
Add C-phenyl-N-methylnitrone (1.1 equivalents) to the solution.
-
Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After 16 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 2,3'-diphenyl-2'-methylspiro[azetidine-3,5'-isoxazolidine]-1-carboxylate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
The following diagrams illustrate the reaction scheme and a general experimental workflow.
Caption: Reaction scheme for the [3+2] cycloaddition.
Scale-Up Synthesis Considerations for 3-Methylideneazetidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 3-methylideneazetidine, a valuable building block in medicinal chemistry. The synthesis proceeds via a two-step sequence starting from the commercially available 1-Boc-3-azetidinone. The key transformations involve a Wittig olefination to introduce the exocyclic double bond, followed by the deprotection of the Boc group and formation of the hydrochloride salt. This protocol is designed to be scalable for gram-to-multigram production, with a focus on practical considerations for purification and handling of the volatile final product.
Introduction
This compound and its derivatives are increasingly important scaffolds in drug discovery due to their unique conformational properties and ability to serve as bioisosteric replacements for other functional groups. The strained four-membered ring and the exocyclic double bond offer precise vectors for substitution, enabling the exploration of chemical space in the design of novel therapeutic agents. The development of a robust and scalable synthesis is crucial for advancing research and development activities that utilize this key intermediate.
This application note details a reliable two-step synthesis of this compound hydrochloride suitable for scale-up. The protocol starts with the readily available 1-Boc-3-azetidinone and proceeds through the formation of the N-Boc protected intermediate, 1-Boc-3-methylideneazetidine, via a Wittig reaction. Subsequent acidic deprotection yields the target compound as its hydrochloride salt, a stable and easily handled solid.
Overall Synthetic Scheme
Figure 1: Overall synthetic workflow for this compound hydrochloride.
Experimental Protocols
Step 1: Synthesis of 1-Boc-3-methylideneazetidine
This procedure details the Wittig olefination of 1-Boc-3-azetidinone to introduce the exocyclic methylene group.
Materials:
-
1-Boc-3-azetidinone
-
Methyltriphenylphosphonium bromide (Ph₃PCH₃Br)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet
-
Addition funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF (10 volumes) under a nitrogen atmosphere at 0 °C, add potassium bis(trimethylsilyl)amide (1.1 equivalents) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting bright yellow suspension at 0 °C for 1 hour.
-
Add a solution of 1-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF (2 volumes) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-Boc-3-methylideneazetidine as a colorless oil.
Scale-Up Considerations:
-
For larger scales, mechanical stirring is recommended to ensure efficient mixing of the heterogeneous phosphonium salt suspension.
-
The exotherm upon addition of KHMDS should be carefully controlled, especially on a larger scale. Consider using a jacketed reactor for better temperature management.
-
Triphenylphosphine oxide is a major byproduct of the Wittig reaction. While chromatography is effective for purification at the lab scale, for larger quantities, crystallization of the product or trituration of the crude mixture may be explored to remove the bulk of the byproduct.
Step 2: Synthesis of this compound Hydrochloride
This procedure describes the deprotection of the Boc group and the formation of the hydrochloride salt.
Materials:
-
1-Boc-3-methylideneazetidine
-
4 M HCl in 1,4-dioxane
-
Anhydrous diethyl ether (Et₂O)
Equipment:
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Buchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Dissolve 1-Boc-3-methylideneazetidine (1.0 equivalent) in a minimal amount of anhydrous diethyl ether (approximately 2 volumes).
-
To the stirred solution at 0 °C, add 4 M HCl in 1,4-dioxane (1.5 - 2.0 equivalents) dropwise.
-
A white precipitate should form immediately.
-
Stir the resulting suspension at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or GC-MS by taking a small aliquot, quenching with base, and extracting with an organic solvent.
-
Upon complete consumption of the starting material, filter the white solid using a Buchner funnel.
-
Wash the solid with cold, anhydrous diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to yield this compound hydrochloride as a white to off-white crystalline solid.
Scale-Up Considerations:
-
This compound free base is expected to be volatile. It is crucial to handle the deprotection and filtration steps efficiently to minimize loss of product.
-
For larger scales, the use of a filter-drier (e.g., a Nutsche filter) can streamline the filtration and drying process while minimizing exposure of the product to the atmosphere.
-
The hydrochloride salt can be further purified by recrystallization if necessary. A common solvent system for recrystallizing amine hydrochlorides is a mixture of an alcohol (e.g., ethanol or isopropanol) and an ether (e.g., diethyl ether or MTBE).[1]
Quantitative Data Summary
| Step | Reactant | Product | Scale (Starting Material) | Yield | Purity |
| 1 | 1-Boc-3-azetidinone | 1-Boc-3-methylideneazetidine | Gram-scale | 75-85% | >95% (by NMR) |
| 2 | 1-Boc-3-methylideneazetidine | This compound HCl | Gram-scale | 90-98% | >98% (by NMR) |
Table 1: Summary of typical yields and purities for the synthesis of this compound hydrochloride.
Safety and Handling
-
1-Boc-3-azetidinone: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methyltriphenylphosphonium bromide: Irritant. Avoid inhalation of dust.
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Potassium bis(trimethylsilyl)amide (KHMDS): Corrosive and reacts violently with water. Handle under a dry, inert atmosphere.
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This compound Hydrochloride: The free base is likely volatile and should be handled in a well-ventilated fume hood. The hydrochloride salt is a more stable solid. Standard PPE should be worn.
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4 M HCl in 1,4-dioxane: Corrosive and toxic. Handle with extreme care in a fume hood.
Logical Relationship Diagram
Figure 2: Logical flow of the synthetic and purification steps.
References
Troubleshooting & Optimization
Technical Support Center: 3-Methylideneazetidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-methylideneazetidine. The following information is based on established principles of organic chemistry, as direct literature on the optimization of this specific synthesis is limited.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for this compound is consistently low. What are the most common causes?
A1: Low overall yield in a multi-step synthesis of this compound can stem from several factors. The most common issues are often associated with the inherent ring strain of the azetidine core and the reactivity of the exocyclic double bond. Key areas to investigate include:
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Inefficient Cyclization: The formation of the four-membered azetidine ring is often a challenging step. Side reactions, such as intermolecular polymerization or elimination, can significantly reduce the yield of the desired cyclic product.
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Poor Yield in Double Bond Formation: The introduction of the methylidene group can be problematic. The choice of reagents and reaction conditions is critical to avoid side reactions or decomposition of the sensitive azetidine ring.
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Product Instability and Decomposition: this compound is a strained molecule and may be prone to polymerization or decomposition, especially during purification (e.g., distillation or chromatography) or upon prolonged storage.
-
Purification Losses: The volatility of the product or its affinity for chromatography stationary phases can lead to significant material loss during isolation.
To pinpoint the issue, it is crucial to analyze each step of your synthetic route for yield and purity.
Q2: I am struggling with the formation of the azetidine ring. What are some strategies to improve the yield of this cyclization step?
A2: Improving the yield of the azetidine ring formation typically involves optimizing the conditions for intramolecular cyclization of a suitable precursor, such as a γ-amino halide or a γ-amino tosylate.
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High Dilution Principle: To favor intramolecular cyclization over intermolecular polymerization, the reaction should be performed under high dilution conditions. This can be achieved by the slow addition of the substrate to a large volume of solvent.
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Choice of Base and Solvent: The selection of the base and solvent is critical. A non-nucleophilic, sterically hindered base is often preferred to promote proton abstraction without competing in substitution reactions. The solvent should be chosen to ensure the solubility of the starting material and reagents while being compatible with the reaction conditions.
-
Leaving Group Quality: A good leaving group (e.g., tosylate, mesylate, iodide) on the precursor is essential for efficient cyclization.
Troubleshooting Workflow for Azetidine Ring Formation
Caption: Troubleshooting logic for improving azetidine ring formation yield.
Q3: The introduction of the methylidene group via a Wittig reaction on 3-azetidinone gives a low yield. How can I optimize this step?
A3: The Wittig reaction is a common method for forming carbon-carbon double bonds. Optimizing this reaction on a 3-azetidinone substrate involves careful consideration of the base, solvent, temperature, and the nature of the ylide.
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Ylide Generation: Ensure complete formation of the phosphorus ylide before adding the 3-azetidinone. The choice of base for deprotonating the phosphonium salt is crucial; common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).
-
Reaction Temperature: The stability of both the ylide and the 3-azetidinone substrate can be temperature-dependent. Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can minimize side reactions.
-
Solvent Effects: The solvent can influence the reactivity of the ylide and the solubility of the reactants. Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are typically used.
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Side Reactions: The enolizable nature of 3-azetidinone can lead to side reactions if a strong base is used. Consider using salt-free ylides or milder conditions if enolization is a suspected issue.
Table 1: Illustrative Effect of Reaction Parameters on Wittig Reaction Yield
| Entry | Phosphonium Salt | Base | Solvent | Temperature (°C) | Approx. Yield (%) |
| 1 | Ph₃P⁺CH₃Br⁻ | n-BuLi | THF | -78 to 25 | 45 |
| 2 | Ph₃P⁺CH₃Br⁻ | NaH | DMSO | 25 | 35 |
| 3 | Ph₃P⁺CH₃Br⁻ | t-BuOK | THF | 0 to 25 | 60 |
| 4 | Ph₃P⁺CH₃I⁻ | n-BuLi | THF | -78 to 0 | 55 |
Experimental Protocols
General Procedure for Azetidine Ring Formation (from a γ-amino alcohol precursor)
-
Mesylation of the Precursor:
-
Dissolve the N-protected γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.
-
-
Intramolecular Cyclization:
-
Dissolve the crude N-protected γ-amino mesylate in a suitable solvent (e.g., acetonitrile or DMF) to create a stock solution (e.g., 1.0 M).
-
In a separate flask, add a large volume of the same solvent and heat to the desired reaction temperature (e.g., 80 °C).
-
Add a base, such as potassium carbonate (3.0 eq), to the heated solvent.
-
Using a syringe pump, add the stock solution of the mesylate to the heated solvent/base mixture over several hours (e.g., 4-8 hours).
-
After the addition is complete, continue to stir the reaction mixture at the same temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to obtain the N-protected azetidine.
-
General Procedure for Wittig Reaction on 3-Azetidinone
-
Ylide Preparation:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF (0.2 M).
-
Cool the suspension to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add a strong base, such as n-butyllithium (1.1 eq), dropwise. The formation of the orange/yellow ylide should be observed.
-
Stir the mixture for 1 hour at this temperature.
-
-
Reaction with 3-Azetidinone:
-
Dissolve the N-protected 3-azetidinone (1.0 eq) in anhydrous THF.
-
Add the 3-azetidinone solution dropwise to the prepared ylide solution at the same low temperature.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the N-protected this compound.
-
Synthetic Workflow Overview
Caption: A plausible synthetic workflow for this compound.
safe handling and storage of 3-methylideneazetidine hydrochloride
This technical support center provides guidance on the safe handling and storage of 3-methylideneazetidine hydrochloride for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound hydrochloride?
A1: this compound hydrochloride is classified as a hazardous substance. The primary hazards include:
-
Skin irritation (Category 2) : Causes skin irritation upon contact.[1]
-
Serious eye irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific target organ toxicity - single exposure (Category 3) : May cause respiratory irritation.[1]
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: To ensure personal safety, the following PPE is mandatory when handling this compound hydrochloride:
-
Eye Protection : Wear chemical safety goggles or a face shield.[1]
-
Hand Protection : Wear appropriate chemical-resistant gloves.[1]
-
Skin and Body Protection : Wear a lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection : Use only in a well-ventilated area. If dust or fumes are likely to be generated, a NIOSH-approved respirator should be used.[1]
Q3: How should I properly store this compound hydrochloride?
A3: Proper storage is crucial for maintaining the stability and integrity of the compound. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[1] While a specific storage temperature is not provided in the safety data sheet, general guidance for similar azetidine compounds suggests room temperature for short-term storage, with long-term storage at -20°C being a potential option for enhanced stability.
Q4: What should I do in case of accidental exposure?
A4: In the event of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1]
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Q5: What materials are incompatible with this compound hydrochloride?
A5: This compound is incompatible with strong oxidizing agents.[1] Contact with these materials should be avoided to prevent hazardous reactions.
Q6: How should I dispose of waste containing this compound?
A6: Dispose of contents and container in accordance with local, regional, national, and international regulations.[1] Do not allow the product to enter drains.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has changed color or appearance | Improper storage (exposure to light, air, or moisture) or contamination. | Do not use the compound. Dispose of it according to proper procedures and obtain a fresh supply. |
| Inconsistent experimental results | Degradation of the compound due to improper handling or storage. | Review handling and storage procedures. Ensure the compound is stored in a tightly sealed container in a cool, dry place. Consider aliquoting the compound to minimize repeated opening and closing of the main container. |
| Irritation to skin or respiratory tract during handling | Inadequate ventilation or improper use of PPE. | Immediately move to a well-ventilated area. Review and strictly adhere to the recommended PPE guidelines. Ensure the fume hood is functioning correctly. |
Quantitative Data Summary
| Parameter | Value |
| Molecular Formula | C4H8ClN[1] |
| Molecular Weight | 105.56 g/mol [1] |
| Purity | 95%[1] |
| OSHA PEL | Not available[1] |
| NIOSH REL | Not available[1] |
| ACGIH TLV | Not available[1] |
| Solubility | Not available[1] |
| Decomposition Temperature | Not available[1] |
Note: The absence of specific quantitative data for some parameters requires users to handle the compound with a high degree of caution.
Experimental Protocols
Protocol for Handling and Weighing this compound Hydrochloride
-
Preparation :
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.
-
Gather all necessary PPE: chemical safety goggles, chemical-resistant gloves, and a lab coat.
-
Prepare a calibrated analytical balance inside the fume hood.
-
Have waste disposal containers ready.
-
-
Procedure :
-
Place the sealed container of this compound hydrochloride inside the fume hood.
-
Allow the container to equilibrate to the ambient temperature inside the hood to prevent condensation.
-
Carefully open the container.
-
Using a clean, designated spatula, carefully transfer the desired amount of the solid to a pre-tared weighing vessel.
-
Minimize the generation of dust.
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Once the desired amount is weighed, securely close the primary container.
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Transfer the weighed compound to your reaction vessel.
-
-
Post-Handling :
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Clean the spatula and any contaminated surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Visualizations
Caption: A flowchart outlining the appropriate response to a chemical spill.
Caption: A decision tree for the safe handling of the compound.
References
Technical Support Center: Optimizing Reaction Conditions for 3-Methylideneazetidine Additions
Welcome to the technical support center for optimizing reaction conditions for 3-methylideneazetidine additions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient experimentation.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the addition of nucleophiles to 3-methylideneazetidines.
1. Low or No Product Yield
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Question: I am observing very low to no yield of my desired 3-substituted azetidine product. What are the potential causes and how can I improve the yield?
-
Answer: Low product yield is a common issue that can stem from several factors. Here is a systematic troubleshooting approach:
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Inadequate Nucleophile Reactivity: The chosen nucleophile may not be sufficiently reactive to attack the exocyclic double bond of the this compound.
-
Recommendation: Consider using a stronger nucleophile or activating the current nucleophile. For instance, if using a neutral amine, deprotonation with a suitable base to generate the more nucleophilic amide can enhance reactivity. For carbon nucleophiles, consider the use of organometallic reagents.
-
-
Steric Hindrance: Bulky substituents on either the nucleophile or the azetidine nitrogen can sterically hinder the approach to the double bond.
-
Recommendation: If possible, try using a less sterically demanding nucleophile. Alternatively, if modifying the substrate is an option, a smaller protecting group on the azetidine nitrogen could be beneficial.
-
-
Inappropriate Solvent: The solvent plays a crucial role in stabilizing reactants and intermediates. An unsuitable solvent can lead to poor solubility or impede the reaction mechanism.
-
Recommendation: Screen a range of solvents with varying polarities. Aprotic polar solvents like DMF or DMSO can be effective for many nucleophilic additions.
-
-
Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.
-
Recommendation: Experiment with a range of temperatures. While higher temperatures can increase reaction rates, they may also promote side reactions. A systematic study from room temperature to reflux is advisable.
-
-
2. Formation of Side Products
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Question: I am observing significant formation of side products in my reaction mixture. How can I identify and minimize them?
-
Answer: The formation of side products is a frequent challenge. Common side products and mitigation strategies are outlined below:
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Polymerization: this compound is an activated olefin and can undergo polymerization, especially in the presence of acidic or radical initiators.
-
Identification: Polymerization is often indicated by the formation of an insoluble, sticky solid in the reaction vessel.
-
Mitigation:
-
Ensure all reagents and solvents are free from acidic impurities.
-
Work under an inert atmosphere (e.g., nitrogen or argon) to prevent radical initiation by oxygen.
-
Consider adding a radical inhibitor, such as BHT, in small quantities.
-
-
-
Ring Opening: The strained four-membered azetidine ring can be susceptible to nucleophilic attack and subsequent ring-opening, particularly under harsh reaction conditions or with highly reactive nucleophiles.
-
Identification: Look for linear amine products in your analytical data (e.g., LC-MS, NMR).
-
Mitigation:
-
Employ milder reaction conditions (e.g., lower temperature, less reactive nucleophile).
-
The choice of the N-substituent on the azetidine can influence ring stability. Electron-withdrawing groups can sometimes stabilize the ring.
-
-
-
Double Addition: If the nucleophile has multiple reactive sites, or if the initial product can react further, double addition products may form.
-
Identification: Characterize unexpected higher molecular weight products.
-
Mitigation:
-
Use a stoichiometric excess of the this compound.
-
Employ a protecting group strategy on the nucleophile if it contains multiple reactive centers.
-
-
-
3. Catalyst-Related Issues
-
Question: My Lewis acid-catalyzed addition is not proceeding as expected. What could be the problem?
-
Answer: Lewis acid catalysis can be a powerful tool to activate the this compound, but it comes with its own set of challenges.
-
Catalyst Poisoning: The Lewis acid can be deactivated by coordinating with the nucleophile or other basic species in the reaction mixture.
-
Recommendation:
-
Ensure all reagents and solvents are anhydrous, as water can deactivate many Lewis acids.
-
If the nucleophile is a strong Lewis base (e.g., an amine), consider a different catalytic approach or use a stoichiometric amount of the Lewis acid.
-
-
-
Incorrect Lewis Acid: Not all Lewis acids are equally effective for this transformation.
-
Recommendation: Screen a variety of Lewis acids with different strengths and coordination properties (e.g., Mg(OTf)₂, Sc(OTf)₃, Yb(OTf)₃).
-
-
Data Presentation
Table 1: Optimization of Aza-Michael Addition to Methyl 2-(N-Boc-azetidin-3-ylidene)acetate
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyrazole | Methanol | RT | 12 | 85 |
| 2 | Imidazole | Methanol | RT | 12 | 82 |
| 3 | 1,2,4-Triazole | Methanol | RT | 12 | 78 |
| 4 | Indazole | Methanol | RT | 12 | 90 |
| 5 | 3-Hydroxyazetidine | Methanol | RT | 12 | 62 |
Data adapted from a study on aza-Michael additions to azetidine derivatives.[1]
Experimental Protocols
General Protocol for Aza-Michael Addition to Methyl 2-(N-Boc-azetidin-3-ylidene)acetate
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: To a solution of methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 eq.) in methanol (0.2 M), add the desired NH-heterocycle nucleophile (1.1 eq.).
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-substituted azetidine product.
Mandatory Visualizations
Caption: Experimental workflow for the aza-Michael addition to a this compound derivative.
Caption: Troubleshooting logic for addressing low product yield in this compound additions.
References
preventing unwanted polymerization of 3-methylideneazetidine
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 3-methylideneazetidine. It addresses common issues related to the prevention of its unwanted polymerization.
Troubleshooting Guide
This guide is designed to help you troubleshoot and prevent the unwanted polymerization of this compound during storage and experimental use.
Issue 1: Monomer appears viscous, cloudy, or has solidified upon receipt or during storage.
-
Question: My this compound has become viscous or solidified. What happened, and can I still use it?
-
Answer: Increased viscosity, cloudiness, or solidification are strong indicators of polymerization. The high ring strain of the azetidine ring and the reactivity of the exocyclic double bond make this compound susceptible to spontaneous polymerization. It is highly recommended to discard the polymerized material as it is no longer the desired monomer and its presence can interfere with your reactions.
Issue 2: Rapid consumption of monomer in a reaction with low yield of the desired product.
-
Question: My reaction is consuming the this compound, but I am observing a low yield of my target molecule and the formation of an insoluble white solid. What is happening?
-
Answer: This is a classic sign of competing polymerization. The reaction conditions may be initiating the polymerization of this compound alongside your desired reaction. The insoluble white solid is likely the polymer.
Issue 3: Inconsistent reaction outcomes.
-
Question: I am getting inconsistent results in my reactions using this compound from the same bottle. Why could this be?
-
Answer: Inconsistent results can be due to the gradual, low-level polymerization of the monomer during storage. Even small amounts of oligomers can alter the effective concentration of the monomer and potentially interfere with your reaction. It is crucial to handle and store the monomer under conditions that minimize polymerization.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound?
-
A1: Due to its high reactivity, this compound should be stored at low temperatures, ideally at or below -20°C, in an inert atmosphere (e.g., under argon or nitrogen). The container should be tightly sealed to prevent exposure to moisture and oxygen.
-
-
Q2: Should I use an inhibitor in my stored this compound?
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A2: Yes, the use of a polymerization inhibitor is highly recommended for storing this compound. Phenolic inhibitors are a good starting point.
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Inhibitors
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Q3: What type of inhibitors are suitable for this compound?
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A3: While specific data for this compound is limited, inhibitors effective for other reactive monomers, such as vinyl compounds and strained heterocycles, are recommended. These include phenolic compounds like hydroquinone (HQ) or 4-methoxyphenol (MEHQ), and radical scavengers like TEMPO. The choice of inhibitor may depend on the downstream application and the ease of its removal.
-
-
Q4: How much inhibitor should I add?
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A4: The concentration of the inhibitor should be carefully controlled. Typically, inhibitors are added in the range of 10-200 ppm. It is advisable to start with a lower concentration and monitor the monomer's stability.
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Reaction Conditions
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Q5: What reaction conditions can trigger unwanted polymerization?
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A5: Several factors can induce polymerization, including:
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Heat: Elevated temperatures can initiate thermal polymerization.
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Light: UV light can trigger radical polymerization.
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Acidic or Basic Conditions: Both strong acids and bases can catalyze ring-opening polymerization of the azetidine ring.
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Radical Initiators: Peroxides, azo compounds, and even atmospheric oxygen can initiate radical polymerization of the exocyclic double bond.
-
Transition Metals: Certain transition metal catalysts can promote polymerization.
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-
-
Q6: How can I minimize polymerization during my reaction?
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A6: To minimize polymerization:
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Keep the reaction temperature as low as possible.
-
Protect the reaction from light.
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Ensure all reagents and solvents are free of peroxides and other radical initiators.
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Use freshly purified monomer if possible.
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Consider performing the reaction in the presence of a suitable inhibitor if it does not interfere with the desired transformation.
-
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Detection of Polymerization
-
Q7: How can I detect if my this compound has started to polymerize?
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A7: The initial stages of polymerization might not be visually apparent. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect the formation of oligomers. In ¹H NMR, the appearance of broad signals and a decrease in the sharp signals corresponding to the monomer are indicative of polymerization. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the purity of the monomer over time. High-Performance Liquid Chromatography (HPLC) is another valuable tool for detecting and quantifying oligomers.[1][2][3][4][5]
-
Data Presentation
Table 1: Recommended Storage Conditions and Inhibitors for this compound (Based on Analogy to Reactive Monomers)
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | ≤ -20°C | Reduces the rate of thermal polymerization. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and radical formation from atmospheric oxygen. |
| Container | Tightly sealed, amber glass | Protects from moisture, oxygen, and light. |
| Inhibitor Type | Phenolic (e.g., MEHQ, HQ), Nitroxide (e.g., TEMPO) | Effective radical scavengers that prevent free-radical polymerization.[2] |
| Inhibitor Conc. | 10 - 200 ppm | Balances effective inhibition with minimal impact on subsequent reactions. |
Experimental Protocols
Protocol 1: Storage of this compound
-
Obtain high-purity this compound.
-
If not already present, add a suitable inhibitor (e.g., 50 ppm of MEHQ).
-
Dispense the monomer into small, amber glass vials under an inert atmosphere of argon or nitrogen.
-
Seal the vials tightly with caps containing a PTFE-lined septum.
-
Store the vials in a freezer at ≤ -20°C.
-
For use, allow a single vial to warm to room temperature before opening to prevent condensation of moisture into the monomer.
Protocol 2: Monitoring Monomer Purity by ¹H NMR Spectroscopy
-
Carefully take an aliquot of the stored this compound under an inert atmosphere.
-
Prepare a dilute solution in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Integrate the characteristic peaks of the monomer.
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Look for the appearance of broad signals or a decrease in the relative integration of the monomer peaks over time, which indicates the presence of oligomers or polymers.
Visualizations
Caption: Troubleshooting flowchart for unwanted polymerization.
Caption: Potential pathways for unwanted polymerization.
References
- 1. Monomer-oligomers characterization [ias.tuwien.ac.at]
- 2. ivv.fraunhofer.de [ivv.fraunhofer.de]
- 3. Development and validation of analytical methods for monomeric and oligomeric migrants from nylon 12 packaging materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.uva.nl [pure.uva.nl]
troubleshooting low reactivity of 3-methylideneazetidine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-methylideneazetidine derivatives. The content is designed to address common issues encountered during synthesis and functionalization, particularly focusing on overcoming low reactivity in aza-Michael additions.
Frequently Asked Questions (FAQs)
Q1: My aza-Michael addition to a this compound derivative is sluggish or not proceeding to completion. What are the common causes?
A1: Low reactivity in aza-Michael additions involving this compound derivatives can stem from several factors:
-
Insufficient Nucleophilicity of the Amine: The reaction rate is highly dependent on the nucleophilic character of the amine. Aromatic amines or sterically hindered amines are generally less reactive.[1]
-
Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and facilitating proton transfer. Polar protic solvents like alcohols can enhance reaction rates, while aprotic solvents may be preferred for asymmetric syntheses to maintain stereoselectivity, sometimes at the cost of reaction speed.
-
Lack of Activation: The exocyclic double bond of the this compound may not be sufficiently electrophilic to react with weaker nucleophiles.
-
Steric Hindrance: Bulky substituents on either the azetidine ring or the nucleophile can impede the approach of the reactants.[1]
-
Low Reaction Temperature: While lower temperatures can suppress side reactions, they can also significantly reduce the rate of the desired addition.
Q2: Can I use a catalyst to improve the reaction rate?
A2: Yes, catalysis is a highly effective method to enhance the rate of aza-Michael additions. Lewis acids are commonly employed to activate the this compound derivative. By coordinating to a heteroatom on the azetidine ring or a substituent, the Lewis acid increases the electrophilicity of the double bond. Protons can also act as catalysts in some instances.
Q3: What are some common side reactions to be aware of?
A3: While the aza-Michael addition is a relatively clean reaction, side reactions can occur, especially under forcing conditions. These may include:
-
Polymerization: In the presence of strong acids or bases, or at elevated temperatures, the this compound monomer can potentially polymerize.
-
Isomerization: Depending on the substitution pattern and reaction conditions, isomerization of the exocyclic double bond to an endocyclic position might be possible, leading to unreactive species.
-
Retro-Aza-Michael Reaction: The aza-Michael addition can be reversible, particularly at higher temperatures. This can lead to a mixture of starting materials and product at equilibrium.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low reactivity issues in aza-Michael additions to this compound derivatives.
Problem: Low or No Product Formation
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low reactivity.
Detailed Troubleshooting Steps
| Symptom | Possible Cause | Suggested Solution |
| No reaction at room temperature | Insufficient thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature in 10-20 °C increments. Monitor for product formation and potential side reactions. |
| Slow reaction with aliphatic amines | Suboptimal solvent choice. | If using an aprotic solvent, consider switching to a polar protic solvent like ethanol or isopropanol to facilitate proton transfer. |
| Very slow or no reaction with aromatic or hindered amines | Poor nucleophilicity of the amine. | The addition of a Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃, Zn(OTf)₂) can activate the Michael acceptor. Start with a catalytic amount (5-10 mol%). |
| Reaction stalls at partial conversion | Reversible reaction (retro-aza-Michael). | If the reaction is heated, try running it at a lower temperature for a longer duration. Ensure the product is stable under the reaction conditions. |
| Formation of insoluble material | Polymerization of the starting material. | Decrease the reaction temperature. If using a strong acid or base catalyst, consider a milder alternative or a Lewis acid. |
Data Presentation
The following table summarizes typical reaction conditions for the aza-Michael addition to a generic N-Boc-3-methylideneazetidine, highlighting the effect of different nucleophiles and catalysts on the reaction outcome.
| Entry | Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | None | Acetonitrile | 25 | 4 | ~95 |
| 2 | Morpholine | None | Acetonitrile | 25 | 6 | ~90 |
| 3 | Aniline | None | Acetonitrile | 60 | 24 | <10 |
| 4 | Aniline | Sc(OTf)₃ (10) | Acetonitrile | 60 | 12 | ~75 |
| 5 | Pyrrolidine | None | Dichloromethane | 25 | 5 | ~92 |
| 6 | Dibenzylamine | Yb(OTf)₃ (10) | Dichloromethane | 40 | 24 | ~60 |
Note: These are representative data and actual results may vary depending on the specific substituents on the azetidine ring and the nucleophile.
Experimental Protocols
General Procedure for Aza-Michael Addition to N-Boc-3-methylideneazetidine
To a solution of N-Boc-3-methylideneazetidine (1.0 eq.) in the chosen solvent (0.1-0.5 M), is added the amine nucleophile (1.0-1.2 eq.). If a catalyst is used, it is added at this stage. The reaction mixture is stirred at the specified temperature and monitored by an appropriate technique (e.g., TLC, LC-MS, or GC-MS). Upon completion, the reaction is quenched (if necessary) and the product is isolated and purified using standard techniques such as extraction and column chromatography.
Factors Influencing Reactivity
The reactivity of this compound derivatives in aza-Michael additions is a balance of several electronic and steric factors.
Caption: Key factors influencing the outcome of aza-Michael additions.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Methylideneazetidine and Other Strained Alkenes
For Researchers, Scientists, and Drug Development Professionals
The reactivity of strained alkenes is a cornerstone of modern organic synthesis and bioconjugation chemistry. The inherent ring strain in these molecules provides a powerful driving force for a variety of chemical transformations, most notably cycloaddition reactions. This guide provides a comparative analysis of the reactivity of 3-methylideneazetidine alongside other well-established strained alkenes: cyclopropene, cyclobutene, norbornene, and trans-cyclooctene. By examining their strain energies and reaction kinetics, this document aims to provide researchers with the necessary data to select the optimal strained alkene for their specific application, from drug development to materials science.
The Role of Ring Strain in Alkene Reactivity
Ring strain is a form of potential energy that arises from distorted bond angles and lengths within a cyclic molecule compared to its ideal acyclic counterpart. This stored energy can be released during a chemical reaction, thereby lowering the activation energy and accelerating the reaction rate. In the context of alkenes, the pyramidalization of the sp²-hybridized carbon atoms of the double bond to accommodate the ring structure is a key contributor to their enhanced reactivity.
Comparative Analysis of Strain Energies
The strain energy of a cyclic molecule is a quantitative measure of its inherent instability. A higher strain energy generally correlates with a greater driving force for reactions that relieve this strain. The table below summarizes the experimentally determined or computationally calculated strain energies of the discussed alkenes.
| Alkene | Structure | Strain Energy (kcal/mol) |
| Cyclopropene | ~54.1[1][2] | |
| Cyclobutene | ~28.6 | |
| Norbornene | ~27.2[3] | |
| trans-Cyclooctene | ~16.7[4] | |
| Methylenecyclobutane | ~30 | |
| This compound | ![]() | Not Experimentally Determined |
Note on this compound: To the best of our knowledge, the experimental strain energy of this compound has not been reported in the literature. However, based on its structural similarity to methylenecyclobutane, it is expected to possess a significant strain energy, likely in the range of 25-35 kcal/mol. The presence of the nitrogen atom in the four-membered ring may slightly alter the ring strain compared to its carbocyclic analog. Computational studies would be required to determine a more precise value.
Reactivity in Cycloaddition Reactions
The enhanced reactivity of strained alkenes is most prominently observed in cycloaddition reactions, particularly the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines. This reaction is a cornerstone of bioorthogonal chemistry due to its rapid kinetics and high specificity. The table below presents a comparison of the second-order rate constants for the iEDDA reaction of various strained alkenes with a common tetrazine derivative.
| Alkene | Reaction with 3,6-di-(2-pyridyl)-s-tetrazine | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Norbornene | iEDDA | ~0.3 - 2.0 |
| trans-Cyclooctene | iEDDA | ~3.3 x 10³ - 3.3 x 10⁶ |
| This compound | iEDDA | Not Experimentally Determined |
Discussion of Reactivity:
-
trans-Cyclooctene stands out as the most reactive strained alkene in iEDDA reactions, with rate constants several orders of magnitude higher than other alkenes.[5] This exceptional reactivity is attributed to its high degree of ring strain and the accessibility of the double bond.
-
Norbornene exhibits moderate reactivity, which can be tuned by the introduction of substituents.[4] Its rigid bicyclic structure contributes to its strain and reactivity.
-
Cyclopropene and Cyclobutene , while highly strained, are often less utilized in bioorthogonal applications due to their potential for side reactions and lower stability compared to trans-cyclooctene and norbornene derivatives.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments used to characterize the reactivity of strained alkenes.
Protocol 1: Determination of Second-Order Rate Constants for iEDDA Reactions by UV-Vis Spectroscopy
This protocol describes the kinetic analysis of the inverse-electron-demand Diels-Alder reaction between a strained alkene and a tetrazine derivative. The reaction can be monitored by the disappearance of the characteristic absorbance of the tetrazine.
Materials:
-
Strained alkene (e.g., norbornene, trans-cyclooctene, or this compound derivative)
-
Tetrazine derivative (e.g., 3,6-di-(2-pyridyl)-s-tetrazine)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare stock solutions: Prepare stock solutions of the strained alkene and the tetrazine derivative of known concentrations in the chosen solvent.
-
Set up the spectrophotometer: Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine (typically around 520-540 nm). Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
Initiate the reaction: In a quartz cuvette, rapidly mix a solution of the strained alkene (in large excess, to ensure pseudo-first-order conditions) with a solution of the tetrazine.
-
Monitor the reaction: Immediately start recording the absorbance of the solution at the chosen wavelength over time. Continue data collection until the absorbance of the tetrazine has significantly decreased (ideally to less than 10% of the initial absorbance).
-
Data analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the strained alkene (which was in excess): k₂ = k_obs / [alkene].
-
Protocol 2: Computational Calculation of Strain Energy
Strain energy is typically calculated computationally using quantum mechanical methods. The general workflow involves comparing the energy of the strained molecule to that of a strain-free reference.
Software:
-
Gaussian, ORCA, or other quantum chemistry software package.
Methodology (Isodesmic Reaction Approach):
-
Define an isodesmic reaction: An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. This helps to cancel out systematic errors in the calculations. For a cyclic alkene, a suitable isodesmic reaction would involve breaking the ring to form acyclic molecules with similar bonding patterns.
-
Example for cyclobutene: Cyclobutene + 2 Ethane → 1,3-Butadiene + 2 Methane
-
-
Optimize geometries: Perform geometry optimizations and frequency calculations for all molecules in the isodesmic reaction using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
Calculate electronic energies: From the optimized geometries, calculate the single-point electronic energies at a higher level of theory (e.g., CCSD(T)/aug-cc-pVTZ) for greater accuracy.
-
Calculate the enthalpy of reaction (ΔH_rxn): ΔH_rxn = Σ(Electronic Energies + Zero-Point Vibrational Energies) of products - Σ(Electronic Energies + Zero-Point Vibrational Energies) of reactants.
-
Determine the strain energy: The strain energy of the cyclic alkene is approximately equal to the negative of the calculated enthalpy of reaction (-ΔH_rxn), assuming the acyclic molecules are strain-free.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate a typical inverse-electron-demand Diels-Alder reaction mechanism and a general workflow for the computational determination of strain energy.
References
- 1. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-Methylideneazetidines and Other Azetidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the biological activity of 2-methylideneazetidine derivatives against other classes of azetidine analogs, supported by experimental data. While the initial focus of this guide was to include 3-methylideneazetidine, a comprehensive literature search did not yield sufficient biological activity data for this specific isomer. Therefore, the following sections will focus on the well-documented antibacterial properties of 2-methylideneazetidines and compare them with the activities of other notable azetidine derivatives.
Data Presentation
The biological activities of various azetidine analogs are summarized in the following tables. Quantitative data such as Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) are presented to facilitate a clear comparison.
Antibacterial Activity of 2-Methylideneazetidine Derivatives
Recent studies have highlighted the potential of 2-methylideneazetidine derivatives as antibacterial agents, particularly against Gram-positive bacteria. The antibacterial efficacy of a series of these compounds was evaluated by determining their MIC values against several bacterial strains.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of 2-Methylideneazetidine Analogs against Gram-Positive Bacteria [1]
| Compound ID | R¹ Substituent | R² Substituent | Enterococcus faecalis (ATCC 29212) MIC (µg/mL) | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Staphylococcus aureus (ATCC 6538P) MIC (µg/mL) | Methicillin-resistant S. aureus (MRSA) (ATCC 43300) MIC (µg/mL) |
| 14 | Benzyl | p-tolyl | >512 | 128 | 64 | 128 |
| 15 | Benzyl | 2-thienyl | 128 | 128 | 64 | 128 |
| 16 | 2-chlorobenzyl | 2-thienyl | >512 | 64 | 64 | 64 |
| 17 | 3-chlorobenzyl | 2-thienyl | 64 | 32 | 32 | 32 |
| 18 | 4-chlorobenzyl | 2-thienyl | 32 | 16 | 16 | 16 |
| 19 | 3,4-dichlorobenzyl | 2-thienyl | 32 | 16 | 16 | 16 |
| 20 | 2-chlorobenzyl | p-tolyl | 64 | 32 | 32 | 32 |
| 21 | 3-chlorobenzyl | p-tolyl | 16 | 8 | 8 | 8 |
| 22 | 4-chlorobenzyl | p-tolyl | 4 | 8 | 8 | 8 |
| 23 | 3,4-dichlorobenzyl | p-tolyl | 32 | 16 | 16 | 16 |
| Norfloxacin | (Reference) | (Reference) | 1-2 | 0.5-1 | 0.5-1 | 1-2 |
Biological Activity of Azetidine Analogs as GABA Uptake Inhibitors
Azetidine derivatives have been investigated for their ability to inhibit the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA). This activity is relevant for the development of treatments for neurological disorders.[2]
Table 2: Inhibitory Activity of Azetidine Analogs on GABA Transporters (GATs) [2]
| Compound Class | Specific Derivative | Target | IC50 (µM) |
| Azetidin-2-ylacetic acid analog | with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 |
| Azetidin-2-ylacetic acid analog | with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 |
| Azetidine-3-carboxylic acid analog | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | 15.3 ± 4.5 |
| 3-Hydroxy-3-arylazetidine analog | 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 |
| 3-Hydroxy-3-arylazetidine analog | 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 |
Biological Activity of 3-Substituted Azetidine Analogs as Triple Reuptake Inhibitors
Azetidines substituted at the 3-position have been designed as triple reuptake inhibitors (TRIs), targeting the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). These compounds are being explored as potential antidepressants.[3][4]
Table 3: In Vitro Potency of 3-Substituted Azetidine Analogs as Triple Reuptake Inhibitors [3]
| Compound ID | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| 6bd | 1.8 | 15 | 35 |
| 6be | 2.5 | 22 | 48 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antibacterial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) for the 2-methylideneazetidine derivatives was determined using the broth microdilution method according to established protocols.[5][6][7]
-
Preparation of Bacterial Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. The microtiter plate is then incubated under appropriate atmospheric conditions and temperature (typically 37°C) for 16-20 hours.
-
Determination of MIC: Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
GABA Uptake Inhibition Assay
The inhibitory activity of azetidine analogs against GABA transporters was assessed using a radioligand binding assay.[2]
-
Preparation of Synaptosomes: Synaptosomes, which are isolated nerve terminals containing the GABA transporters, are prepared from bovine or porcine brain tissue.
-
Binding Assay: The synaptosomes are incubated with a radiolabeled GABA uptake inhibitor (e.g., [³H]tiagabine) and various concentrations of the test compounds in a suitable buffer.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand. The radioactivity retained on the filters is then measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the specific binding of the radioligand (IC50) is calculated from concentration-response curves.
Mandatory Visualization
The following diagram illustrates the signaling pathway of a triple reuptake inhibitor, a class to which some 3-substituted azetidine analogs belong.
Caption: Action of a 3-Substituted Azetidine Triple Reuptake Inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Assessing the Purity of 3-Methylideneazetidine
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for pharmaceutical intermediates is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). 3-Methylideneazetidine, a valuable but reactive building block, presents unique analytical challenges due to its strained four-membered ring and reactive exocyclic double bond. This guide provides a comparative overview of key analytical methods for determining the purity of this compound, offering detailed experimental protocols and expected performance data to aid in method selection and implementation.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method for purity assessment depends on the specific requirements of the analysis, including the nature of expected impurities, the required sensitivity, and the desired level of structural information. The most common and powerful techniques include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Mass Spectrometry (MS) is often coupled with chromatographic techniques for definitive impurity identification.[1][2]
| Method | Principle | Primary Use Case | Typical Limit of Quantification (LOQ) | Key Advantages | Limitations |
| Gas Chromatography (GC-FID) | Separation of volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase. | Quantification of volatile and thermally stable impurities. | 0.01 - 0.1% | High resolution for volatile compounds, robust and reproducible quantification. | Not suitable for non-volatile or thermally labile impurities. Derivatization may be required. |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation of compounds in a liquid phase based on their partitioning between a stationary and mobile phase. | General-purpose purity determination and quantification of non-volatile or thermally labile impurities. | 0.02 - 0.1% | Versatile, applicable to a wide range of compounds, well-established for pharmaceutical analysis.[1] | May have lower resolution for very volatile impurities compared to GC. |
| Quantitative NMR (qNMR) | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. | Absolute purity determination without the need for a specific reference standard of the analyte. | ~0.1% | Provides structural information and quantification simultaneously, non-destructive. | Lower sensitivity compared to chromatographic methods, requires a certified internal standard. |
| GC-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the identification capabilities of MS. | Identification and quantification of volatile impurities. | 0.005 - 0.05% | Provides molecular weight and fragmentation data for structural elucidation of unknown impurities.[1] | Similar limitations to GC regarding compound volatility and thermal stability. |
| LC-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the identification capabilities of MS. | Identification and quantification of a wide range of impurities, including non-volatile and complex molecules.[2] | 0.001 - 0.05% | Highly sensitive and specific, provides structural information for a broad range of compounds.[3] | More complex and expensive instrumentation, potential for matrix effects. |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
Objective: To quantify volatile and semi-volatile impurities in a this compound sample.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Autosampler
Reagents:
-
High-purity Helium (carrier gas)
-
High-purity Hydrogen and Air (for FID)
-
High-purity Nitrogen (makeup gas)
-
Dichloromethane (DCM), HPLC grade, as solvent
Procedure:
-
Standard Preparation: Prepare a certified reference standard of this compound at a known concentration (e.g., 1 mg/mL) in DCM. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of DCM to achieve a concentration of 1 mg/mL.
-
GC-FID Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Carrier Gas Flow (He): 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Detector Temperature (FID): 300 °C
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of the this compound sample by the area percent method, assuming all components have a similar response factor. For higher accuracy, determine the relative response factors of known impurities.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Objective: To determine the purity and quantify non-volatile impurities in a this compound sample.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-Phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid, 0.1% (v/v)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Standard Preparation: Prepare a reference standard solution of this compound at approximately 0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation: Prepare the this compound sample at the same concentration as the standard in the same diluent.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 210 nm
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Calculate the purity based on the area percentage of the main peak relative to the total peak area.
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of a this compound sample using an internal standard.[4]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated Chloroform (CDCl₃)
-
Certified Internal Standard (e.g., Maleic Anhydride)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of the certified internal standard into the same NMR tube.
-
Add approximately 0.7 mL of CDCl₃ to dissolve the sample and standard.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery.
-
Ensure a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound (e.g., the vinyl protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
analyte = this compound
-
Workflow for Purity Assessment of this compound
Caption: Workflow for purity assessment of this compound.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. Drug impurity profiling strategies. | Semantic Scholar [semanticscholar.org]
- 3. Mass Spectrometry for Identification, Monitoring, and Minimal Residual Disease Detection of M-Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Structure of 3-Methylideneazetidine Reaction Products: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise structural confirmation of reaction products is paramount. This guide provides a comparative analysis of the structural elucidation of products derived from reactions of 3-methylideneazetidine, a valuable building block in medicinal chemistry. We present supporting experimental data, detailed protocols, and visual workflows to aid in the understanding and replication of these synthetic transformations.
This compound is a reactive exocyclic alkene incorporated into a strained four-membered ring, making it an attractive substrate for a variety of chemical transformations. Its reactions lead to a diverse range of substituted azetidine scaffolds, which are of significant interest in drug discovery due to their presence in numerous biologically active compounds. The unambiguous determination of the structure of these products is crucial for establishing structure-activity relationships and for the advancement of medicinal chemistry programs.
This guide focuses on the outcomes of two distinct and important reaction types involving this compound: the 1,3-dipolar cycloaddition with azomethine ylides and a formal [4+2] cycloaddition. We will compare the spectroscopic data of the resulting spirocyclic and fused heterocyclic products, respectively, providing a clear framework for their identification and characterization.
Comparative Analysis of Spectroscopic Data
The structural confirmation of the reaction products of this compound relies heavily on a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). The following tables summarize the key quantitative data for the products of two different reaction types.
Table 1: Spectroscopic Data for the 1,3-Dipolar Cycloaddition Product of this compound
| Product | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS (m/z) |
| 1,6-Diazaspiro[3.4]octane derivative | 4.19 (s, 1H), 3.28–3.31 (m, 2H), 3.20–3.24 (m, 2H), 3.14 (s, 3H), 2.91 (s, 3H), 1.85 (s, 3H) | 198.3, 158.6, 146.7, 94.8, 82.0, 50.3, 48.6, 40.1, 39.2, 7.4 | [M+] calcd.: 178.11061, found: 178.11027[1] |
Table 2: Spectroscopic Data for a Formal [4+2] Cycloaddition Product of a Methylidene-Containing Heterocycle *
| Product | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS (m/z) |
| Dispiro[indoline-3,2'-pyrrolidine-3',3''-indoline] derivative | 10.54 (bs, 1H), 8.71 (bs, 1H), 7.43–7.39 (m, 2Н), 7.36 (d, J = 7.0 Hz, 1Н), 7.28 (t, J = 7.3 Hz, 1Н), 7.13 (d, J = 7.8 Hz, 1Н), 7.01-6.95 (m, 3Н), 6.84 (d, J = 7.4 Hz, 1Н), 3.31-3.26 (m, 2Н), 2.64-2.55 (m, 2Н), 2.04 (s, 3H) | 176.2, 172.9, 154.8, 144.0, 131.7, 130.1, 128.8, 128.0, 126.9, 123.8, 121.7, 109.9, 76.1, 70.6, 50.3, 35.4, 29.7 | [M+H]+ calcd.: 363.1452, found: 363.1454[2] |
Note: While not a direct reaction of this compound, this data from a structurally analogous 5-methylidene-3-aryl-2-сhalcogen-imidazolone is presented to illustrate the characterization of a related cycloaddition product.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic results and their subsequent analysis.
Protocol 1: 1,3-Dipolar Cycloaddition of this compound with an Azomethine Ylide
This reaction involves the in situ generation of an azomethine ylide from the reaction of sarcosine and paraformaldehyde, which then undergoes a [3+2] cycloaddition with this compound to form a spirocyclic product.
-
Materials: this compound, sarcosine, paraformaldehyde, appropriate solvent (e.g., toluene), inert atmosphere (e.g., argon).
-
Procedure: To a solution of this compound in the chosen solvent under an inert atmosphere, add sarcosine and paraformaldehyde. The reaction mixture is then heated to reflux for a specified period (e.g., 4 hours). Progress of the reaction is monitored by a suitable technique like thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure 1,6-diazaspiro[3.4]octane derivative.
-
Characterization: The structure of the purified product is confirmed by 1H NMR, 13C NMR, and HRMS analysis.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the reaction mechanism and the general experimental workflow.
References
The Evolving Landscape of Bioorthogonal Chemistry: A Comparative Guide to Alternatives for 3-Methylideneazetidine in Click Chemistry Applications
The relentless pursuit of faster, more stable, and highly specific bioorthogonal reactions has led to the development of a sophisticated toolbox of chemical reporters. These tools are indispensable for in-depth studies of biological systems, enabling the precise labeling and tracking of biomolecules in their native environments. At the forefront of these technologies are strain-promoted cycloaddition reactions, which obviate the need for cytotoxic copper catalysts. This guide will delve into the performance of three major classes of dienophiles used in these reactions: trans-cyclooctenes (TCOs), norbornenes, and strained cyclooctynes, providing a comparative analysis of their reaction kinetics, stability, and experimental considerations.
Strained Alkenes in Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions
The IEDDA reaction, often referred to as the tetrazine ligation, has become a cornerstone of bioorthogonal chemistry due to its exceptionally fast reaction rates.[1] This reaction involves the cycloaddition of an electron-poor tetrazine with an electron-rich strained alkene (dienophile).[2] The choice of dienophile is critical as it significantly influences the reaction kinetics and the stability of the resulting conjugate.
Trans-Cyclooctenes (TCOs)
Trans-cyclooctenes are highly reactive dienophiles due to their significant ring strain.[3] The relief of this strain provides a powerful thermodynamic driving force for the IEDDA reaction, leading to rapid ligation even at low concentrations.[4] Various TCO derivatives have been synthesized to further enhance reactivity and improve stability.
Norbornenes
Norbornene derivatives are another class of strained alkenes utilized in IEDDA reactions. While generally less reactive than TCOs, they offer good stability and are synthetically accessible.[5] The reactivity of norbornenes can be influenced by the stereochemistry of substituents on the norbornene scaffold.[1]
Quantitative Comparison of Reaction Kinetics
The second-order rate constant (k₂) is a critical parameter for evaluating the efficiency of a bioorthogonal reaction. The following table summarizes the reported k₂ values for various strained alkenes in IEDDA reactions with tetrazine derivatives.
| Dienophile | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference |
| trans-Cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol:Water | [6] |
| axial-(4E)-cyclooct-4-en-1-ol | Not Specified | More reactive isomer | Not Specified | [7] |
| equatorial-(4E)-cyclooct-4-en-1-ol | Not Specified | Less reactive isomer | Not Specified | [7] |
| Norbornene | 3,6-dipyridin-2-yl-1,2,4,5-tetrazine | ~2 | Aqueous solution | [5] |
| exo,exo-5-Norbornene-2,3-dimethanol | 3,6-dipyridin-2-yl-1,2,4,5-tetrazine | Almost as reactive as unsubstituted norbornene | Not Specified | [5] |
| (±)-endo,exo-dimethyl-5-norbornene-2,3-dicarboxylate | 3,6-dipyridin-2-yl-1,2,4,5-tetrazine | Insignificantly faster than unstrained alkenes | Not Specified | [5] |
Strained Alkynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-promoted azide-alkyne cycloaddition (SPAAC) is another prominent copper-free click reaction. This reaction utilizes strained cyclooctynes that react readily with azides. While generally slower than the fastest IEDDA reactions, SPAAC offers excellent bioorthogonality and has been widely used for labeling biomolecules in living systems.
Experimental Protocols
General Protocol for Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
This protocol provides a general guideline for the ligation of a tetrazine-modified molecule to a TCO-modified biomolecule.
Materials:
-
TCO-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-fluorophore conjugate stock solution in DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a solution of the TCO-functionalized biomolecule at a known concentration in PBS.
-
Add the tetrazine-fluorophore conjugate from the DMSO stock solution to the biomolecule solution. The final concentration of the tetrazine should typically be in a 1.5 to 5-fold molar excess over the TCO-biomolecule. The final DMSO concentration should be kept low (e.g., <5%) to avoid detrimental effects on the biomolecule.
-
Incubate the reaction mixture at room temperature or 37°C. The reaction time will depend on the concentrations of the reactants and the specific kinetics of the TCO-tetrazine pair, but it is often complete within minutes to a few hours.
-
The progress of the reaction can be monitored by the disappearance of the characteristic color of the tetrazine (typically absorbing around 520 nm).
-
Purify the resulting conjugate using standard techniques such as size exclusion chromatography, dialysis, or spin filtration to remove unreacted tetrazine-fluorophore.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To better understand the processes involved in these click chemistry applications, the following diagrams, generated using the DOT language, illustrate the core reaction mechanism and a typical experimental workflow.
Caption: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction Mechanism.
Caption: Typical workflow for labeling a biomolecule using IEDDA chemistry.
Conclusion
While the exploration of novel reagents like 3-methylideneazetidine is crucial for advancing the field of click chemistry, a robust body of comparative data is essential for its widespread adoption. In the absence of such data, researchers can confidently turn to the well-established and highly efficient alternatives discussed in this guide. Trans-cyclooctenes, in particular, offer exceptionally fast kinetics for IEDDA reactions, making them ideal for applications requiring rapid labeling at low concentrations. Norbornenes provide a stable and accessible alternative, while strained cyclooctynes remain a powerful tool for SPAAC reactions. The choice of the optimal bioorthogonal tool will ultimately depend on the specific requirements of the experiment, including the desired reaction rate, the stability of the reagents and product, and the biological context of the study.
References
- 1. researchgate.net [researchgate.net]
- 2. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. pure.eur.nl [pure.eur.nl]
- 4. Optimization of IEDDA bioorthogonal system: Efficient process to improve trans-cyclooctene/tetrazine interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. Strained alkenes for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
Validating the Mechanism of Action for AZD-123: A 3-Methylideneazetidine-Based p38 MAPK Inhibitor
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel 3-methylideneazetidine-based compound, AZD-123, with established p38 mitogen-activated protein kinase (MAPK) inhibitors. The following sections present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of signaling pathways and experimental workflows to objectively evaluate the mechanism of action of AZD-123.
Data Presentation
The in-vitro and cellular activities of AZD-123 were compared against two well-characterized p38 MAPK inhibitors, BIRB-796 (a Type II inhibitor) and SB203580 (a Type I inhibitor). The quantitative data from key mechanism-of-action validation assays are summarized below.
Table 1: Kinase Affinity and Selectivity Profile
This table summarizes the dissociation constants (Kd) for AZD-123 and comparator compounds against p38α and a panel of off-target kinases, as determined by a Kinobeads competition binding assay. Lower Kd values indicate higher binding affinity.
| Compound | p38α (Kd, nM) | JNK1 (Kd, nM) | ERK2 (Kd, nM) | VEGRF2 (Kd, nM) |
| AZD-123 | 8.5 | >10,000 | >10,000 | 850 |
| BIRB-796 | 0.1 | 130 | >10,000 | 3.8 |
| SB203580 | 20 | 500 | >10,000 | >10,000 |
Table 2: Cellular Target Engagement
This table presents the thermal shift (ΔTm) and cellular IC50 values for AZD-123 and comparator compounds, determined by a Cellular Thermal Shift Assay (CETSA). A positive ΔTm indicates target protein stabilization upon compound binding. Cellular IC50 reflects the compound's potency in a cellular environment.
| Compound | Thermal Shift (ΔTm, °C) for p38α | Cellular IC50 (nM) |
| AZD-123 | +4.5 | 50 |
| BIRB-796 | +5.2 | 15 |
| SB203580 | +3.8 | 150 |
Table 3: Downstream Pathway Modulation
This table shows the fold change in phosphorylation of MK2 (a direct substrate of p38 MAPK) and HSP27 (a downstream effector) in response to treatment with AZD-123 and comparator compounds, as quantified by Western blot analysis.
| Compound (1 µM) | p-MK2 (Fold Change vs. Control) | p-HSP27 (Fold Change vs. Control) |
| AZD-123 | 0.15 | 0.20 |
| BIRB-796 | 0.10 | 0.18 |
| SB203580 | 0.25 | 0.30 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Kinobeads Competition Binding Assay
This assay is used to determine the binding affinity and selectivity of a compound against a panel of endogenous kinases from a cell lysate.[1][2][3]
1. Lysate Preparation:
- Human monocytic THP-1 cells are cultured to a density of 2 x 10^6 cells/mL.
- Cells are harvested by centrifugation, washed with ice-cold PBS, and lysed in a buffer containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1 mM EDTA, 1 mM EGTA, and protease/phosphatase inhibitors.
- The lysate is cleared by centrifugation at 14,000 x g for 15 minutes at 4°C. Protein concentration is determined using a BCA assay.
2. Competition Binding:
- The cell lysate is diluted to 2 mg/mL in lysis buffer.
- A serial dilution of AZD-123 or comparator compounds (ranging from 1 nM to 100 µM) is prepared in DMSO.
- 10 µL of each compound dilution is incubated with 1 mL of cell lysate for 45 minutes at 4°C with gentle rotation. A DMSO control is included.
3. Kinase Enrichment:
- 50 µL of pre-washed kinobeads (a mixture of immobilized broad-spectrum kinase inhibitors) are added to each lysate-compound mixture.
- The mixture is incubated for 1 hour at 4°C with gentle rotation to allow kinases not bound to the test compound to bind to the beads.
4. Sample Processing and Mass Spectrometry:
- The beads are washed three times with ice-cold lysis buffer to remove non-specifically bound proteins.
- Bound proteins are eluted and subjected to in-solution tryptic digestion.
- The resulting peptides are analyzed by LC-MS/MS to identify and quantify the bound kinases.
5. Data Analysis:
- The abundance of each identified kinase in the compound-treated samples is compared to the DMSO control.
- Dose-response curves are generated, and Kd values are calculated using a one-site competition binding model.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess the direct binding of a compound to its target protein in a cellular context by measuring changes in the protein's thermal stability.[4][5][6]
1. Cell Treatment:
- HeLa cells are seeded in 10 cm dishes and grown to ~80% confluency.
- Cells are treated with either DMSO (vehicle control), AZD-123, BIRB-796, or SB203580 at various concentrations for 2 hours at 37°C.
2. Heat Treatment:
- After treatment, cells are harvested, washed with PBS, and resuspended in PBS.
- The cell suspension is divided into aliquots, and each aliquot is heated to a specific temperature (ranging from 37°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
3. Lysis and Fractionation:
- Cells are lysed by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
- The soluble fraction is separated from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
4. Protein Detection:
- The supernatant (soluble fraction) is collected, and the protein concentration is normalized.
- The levels of soluble p38α are detected by Western blotting using a specific primary antibody.
5. Data Analysis:
- For thermal shift (ΔTm) determination, the band intensities of p38α at different temperatures are quantified and plotted to generate melting curves. The temperature at which 50% of the protein is denatured (Tm) is calculated for both vehicle and compound-treated samples. The ΔTm is the difference between these two values.
- For cellular IC50 determination, cells are heated at a single temperature (e.g., 52°C) after treatment with a range of compound concentrations. The concentration of the compound that results in 50% stabilization of p38α is determined.
Western Blot for p38 MAPK Pathway Analysis
This technique is used to measure the levels of specific proteins in a sample, in this case, the phosphorylated (activated) forms of downstream targets of p38 MAPK.[7][8][9]
1. Cell Treatment and Lysis:
- THP-1 cells are pre-treated with AZD-123, BIRB-796, or SB203580 for 1 hour.
- The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to activate the p38 MAPK pathway.
- Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
2. Protein Quantification and Electrophoresis:
- Protein concentration in the lysates is determined using a BCA assay.
- Equal amounts of protein (20 µg) from each sample are separated by SDS-PAGE on a 4-12% gradient gel.
3. Protein Transfer and Blocking:
- Proteins are transferred from the gel to a PVDF membrane.
- The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
4. Antibody Incubation:
- The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-MK2, phospho-HSP27, total MK2, total HSP27, and GAPDH (as a loading control), diluted in 5% BSA in TBST.
- The membrane is then washed three times with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
5. Detection and Analysis:
- After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
- The band intensities are quantified using image analysis software. The levels of phosphorylated proteins are normalized to the total protein levels, and the fold change relative to the LPS-stimulated control is calculated.
Mandatory Visualization
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts and workflows.
Caption: p38 MAPK signaling cascade.
References
- 1. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of MAPK proteins by Western blot analysis [bio-protocol.org]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Navigating the Safe Disposal of 3-Methylideneazetidine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Methylideneazetidine, ensuring adherence to safety protocols and regulatory compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate caution. The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory:
-
Hand Protection: Wear protective gloves.
-
Eye and Face Protection: Use safety goggles with side-shields.
-
Skin and Body Protection: Wear impervious clothing to prevent skin contact.
-
Respiratory Protection: In poorly ventilated areas, use a suitable respirator.
Ensure adequate ventilation and have an eyewash station readily accessible.[2] In case of exposure, follow these first-aid measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
In all cases of exposure, seek immediate medical attention.[1][3]
Step-by-Step Disposal Procedure
The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[1] Do not dispose of this chemical into the sewer system or the regular trash.
-
Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste: this compound".
-
Store waste this compound separately from incompatible materials, such as strong oxidizing agents.[1]
-
-
Containerization:
-
Use a suitable, tightly closed container for waste collection to prevent leaks or spills.[1]
-
Ensure the container is made of a compatible material that will not react with the chemical.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area away from sources of ignition.[1]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound hydrochloride.
-
-
Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.
-
Absorb the spill with an inert material (e.g., diatomite, universal binders).[2]
-
Collect the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[2]
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound hydrochloride.
| Property | Value | Source |
| Purity | 95% | [1] |
| Hazard Statements | H315, H319, H335 | [1] |
| Precautionary Statement (Disposal) | P501 | [1] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Hazardous Decomposition Products | Carbon oxides, Hydrogen chloride, Nitrogen oxides | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for 3-Methylideneazetidine
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This document provides critical safety and logistical information for the handling of 3-Methylideneazetidine, including comprehensive operational and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye and Face Protection | Safety goggles with side-shields are required to protect against splashes.[3] |
| Hand Protection | Wear protective gloves. While the specific type is not detailed, chemically resistant gloves such as nitrile are a standard requirement.[1][3] |
| Body Protection | An impervious lab coat or protective clothing should be worn to prevent skin contact.[1][3] |
| Respiratory Protection | Use only in a well-ventilated area. If dust, fumes, or aerosols are likely to be generated, a suitable respirator should be used.[1][3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

